4,5-Dichloro-2-methylisothiazol-3-one-d3
Description
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Properties
Molecular Formula |
C₄D₃Cl₂NOS |
|---|---|
Molecular Weight |
187.06 |
Synonyms |
2-Methyl-4,5-dichloro-3-isothiazolone-d3; 2-Methyl-4,5-dichloroisothiazolin-3-one-d3; 4,5-Dichloro-2-methyl-3(2H)-isothiazolone-d3; 4,5-Dichloro-2-methyl-4-isothiazolin-3-one-d3; _x000B_ |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Deuterated 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT), a potent biocide, with a specific focus on the molecular characteristics, synthesis, and potential applications of its deuterated analogues. While DCOIT is widely utilized for its antimicrobial properties, isotopic labeling with deuterium offers significant advantages in analytical and metabolic studies. This document will delve into the fundamental properties of DCOIT, the rationale and methodology for deuteration, and the analytical techniques pertinent to its characterization.
Introduction to 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT)
4,5-dichloro-2-octyl-isothiazolin-3-one, commonly abbreviated as DCOIT, is a synthetic biocide belonging to the isothiazolinone class of compounds.[1][2][3] It is recognized for its broad-spectrum efficacy against fungi, bacteria, and algae.[4] This has led to its extensive use as a preservative in a variety of industrial and consumer products, including paints, coatings, adhesives, and personal care products.[1][5] DCOIT is also a significant antifouling agent in marine applications, preventing the growth of organisms on submerged surfaces.[6]
The biocidal mechanism of isothiazolinones, including DCOIT, involves the reaction of the activated N-S bond with cellular nucleophiles, disrupting essential biological processes.[1] The presence of two chlorine atoms on the isothiazolinone ring enhances its antimicrobial potency.[3][4]
Molecular Formula and Weight of DCOIT
The foundational step in understanding any chemical entity is to establish its molecular formula and weight. For the non-deuterated form of DCOIT, these are well-documented.
Molecular Formula
The molecular formula for 4,5-dichloro-2-octyl-isothiazolin-3-one is C₁₁H₁₇Cl₂NOS .[5][7][8] This indicates that each molecule is composed of 11 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom.
Molecular Weight
The molecular weight of DCOIT can be calculated from its molecular formula using the atomic weights of its constituent elements. The generally accepted average molecular weight is approximately 282.22 g/mol .[5][7][9][10]
Deuterated DCOIT: Rationale and Molecular Properties
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[11] The replacement of hydrogen with deuterium in a molecule, a process known as deuteration or isotopic labeling, is a powerful tool in scientific research for several reasons:
-
Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS) because they have nearly identical chemical properties to their non-deuterated counterparts but are easily distinguishable by their mass.[12]
-
Mechanistic Studies: Isotopic labeling can help elucidate reaction mechanisms by tracking the fate of specific atoms through a chemical transformation.[12][13]
-
Metabolic Studies: Deuteration can slow down the rate of metabolic processes that involve the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile for a drug, potentially reducing dosing frequency and improving safety.[11][14][15]
Potential Sites for Deuteration on DCOIT
The most logical positions for deuteration on the DCOIT molecule are on the n-octyl chain. This is because the synthesis of DCOIT typically involves the attachment of the n-octyl group to the isothiazolinone ring, making it feasible to use a deuterated octyl-containing reagent. Furthermore, metabolic degradation of DCOIT in biological systems is likely to occur on the alkyl chain.
Molecular Formula and Weight of Deuterated DCOIT
The molecular formula and weight of deuterated DCOIT will depend on the number and location of the deuterium atoms. For instance, if the entire n-octyl chain were to be perdeuterated (all 17 hydrogens replaced with deuterium), the molecular formula would be C₁₁D₁₇Cl₂NOS.
To calculate the molecular weight of a deuterated DCOIT analogue, the mass of each hydrogen atom replaced by a deuterium atom is increased by approximately 1.006 g/mol (the difference in mass between a deuterium and a protium atom).
The following table summarizes the theoretical molecular weights for DCOIT with varying numbers of deuterium atoms on the octyl chain:
| Number of Deuterium Atoms | Example Molecular Formula | Approximate Molecular Weight ( g/mol ) |
| 0 (Non-deuterated) | C₁₁H₁₇Cl₂NOS | 282.22 |
| 1 | C₁₁H₁₆DCl₂NOS | 283.23 |
| 3 | C₁₁H₁₄D₃Cl₂NOS | 285.24 |
| 5 | C₁₁H₁₂D₅Cl₂NOS | 287.25 |
| 17 (Perdeuterated octyl chain) | C₁₁D₁₇Cl₂NOS | 299.33 |
Synthesis of Deuterated DCOIT
General Synthesis of DCOIT
One common route for the synthesis of DCOIT involves the reaction of 3,3'-dithiobis(N-octylpropionamide) with a chlorinating agent.[16][17] An alternative approach starts with 5-chloroisothiazolin-3-one, which is then N-alkylated with an octyl halide.[4]
Proposed Synthesis of Deuterated DCOIT
A plausible pathway for the synthesis of deuterated DCOIT would involve the use of a deuterated n-octyl precursor.
Figure 1: Proposed synthetic workflow for deuterated DCOIT.
Experimental Protocol:
-
Preparation of Deuterated Precursor: Obtain or synthesize a deuterated n-octyl amine or n-octyl halide (e.g., 1-bromooctane-d17). The synthesis of such precursors can be achieved through various established methods in organic chemistry, often starting from deuterated building blocks.
-
Reaction: React the deuterated n-octyl precursor with the appropriate isothiazolinone core structure. For example, reacting deuterated n-octylamine with dimethyl dithiodipropionate followed by cyclization and chlorination.[17]
-
Purification: The resulting deuterated DCOIT would then be purified using standard techniques such as crystallization or chromatography.
Analytical Characterization
The characterization of deuterated DCOIT would involve a combination of analytical techniques to confirm its identity, purity, and the extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the successful incorporation of deuterium. High-resolution mass spectrometry can be used to determine the exact mass of the deuterated molecule, which will be higher than that of the non-deuterated analogue. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of DCOIT and would be suitable for its deuterated forms.[18][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the positions where deuterium has replaced hydrogen, as the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ²H NMR spectroscopy can be used to directly observe the deuterium nuclei.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the synthesized deuterated DCOIT.[20][21] It can also be used to separate the deuterated compound from any remaining non-deuterated starting material or byproducts.
Applications of Deuterated DCOIT
Deuterated DCOIT would be a valuable tool for researchers in several fields:
-
Environmental Fate and Transport Studies: As a stable isotope-labeled internal standard, it would allow for more accurate and precise quantification of DCOIT in environmental samples (e.g., water, sediment, and biota).[18][19][22]
-
Toxicology and Metabolism Research: Deuterated DCOIT could be used to investigate the metabolic pathways of DCOIT in various organisms. By tracking the deuterated metabolites, researchers can gain a better understanding of how the compound is processed and eliminated.[23] This is crucial for assessing its potential for bioaccumulation and toxicity.
-
Pharmacokinetic Studies: In the context of potential, albeit unlikely, pharmaceutical applications or in understanding human exposure, deuterated DCOIT would be invaluable for pharmacokinetic studies.
Conclusion
While deuterated 4,5-dichloro-2-octyl-isothiazolin-3-one is not a commercially common compound, its synthesis is achievable through established chemical principles. The resulting isotopically labeled molecule would provide significant advantages for analytical quantification, metabolic research, and environmental monitoring of this widely used biocide. This guide has outlined the fundamental molecular properties, a proposed synthetic approach, and the key analytical techniques for the characterization of deuterated DCOIT, providing a solid foundation for researchers and scientists working in related fields.
References
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Wikipedia. Dichlorooctylisothiazolinone. [Link]
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Internetchemie. 4,5-Dichlor-2-octyl-2H-isothiazol-3-on. [Link]
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The Merck Index Online. 4,5-Dichloro-2-octyl-3-isothiazolone. [Link]
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Inxight Drugs. 4,5-DICHLORO-2-OCTYL-3-ISOTHIAZOLONE. [Link]
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PubChem. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. [Link]
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Bloomtech. What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. [Link]
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MDPI. Preliminary Findings on the Bioaccumulation and Marine Trophic Transfer of the Antifouling Biocide DCOIT in Soluble and Nanostructured Forms. [Link]
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ResearchGate. Extraction of chlorothalonil, dichlofluanid, DCOIT, and TCMTB from fish tissues employing the vortex assisted matrix solid-phase dispersion. [Link]
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ResearchGate. Monitoring and evaluation of the environmental dissipation of the marine antifoulant 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a Danish Harbor. [Link]
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Macherey-Nagel. Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. [Link]
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ResearchGate. Analytical methods for isothiazolinones determination in different products. [Link]
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Regulations.gov. Hazard Characterization of Isothiazolinones in Support of FIFRA Registration Review. [Link]
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University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]
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Isowater Corporation. Applications for Deuterium. [Link]
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Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]
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Unibest Industrial Co., Ltd. 5 Benefits of Deuteration in Drug Discovery. [Link]
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Isothiazolinone White Paper. [Link]
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MDPI. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]
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American Contact Dermatitis Society. Isothiazolinone Content of US Consumer Adhesives: Ultrahigh-Performance Liquid Chromatographic Mass Spectrometry Analysis. [Link]
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PubMed. Identification of Molecular Targets for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Teleosts: New Insight into Mechanism of Toxicity. [Link]
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Technical Whitepaper: Solubility and Stability Profiling of 4,5-Dichloro-2-methylisothiazol-3-one-d3 in Methanol
[1]
Executive Summary
This technical guide details the physicochemical behavior of 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCMI-d3), a deuterated internal standard used in the trace analysis of isothiazolinone biocides.[1] While structurally similar to the common preservative Methylchloroisothiazolinone (CMIT), the presence of two chlorine atoms at positions 4 and 5 significantly alters its crystal lattice energy and solvation thermodynamics.
This document provides a validated protocol for solubilizing this compound in methanol, addressing the specific challenges of its "slight" solubility profile compared to its non-chlorinated analogs. It further delineates stability boundaries to prevent ring-opening degradation during storage.
Part 1: Physicochemical Context & Solubility Thermodynamics
Structural Properties & Isotope Effects
The target molecule is a stable isotope-labeled analog of 4,5-dichloro-2-methyl-4-isothiazolin-3-one.[1] The substitution of the N-methyl hydrogens with deuterium (
| Property | Value (Unlabeled Analog) | Impact on Methanol Solubility |
| Molecular Formula | Neutral: Isotopic substitution does not alter polarity.[1] | |
| Melting Point | ~116 °C | High: Indicates strong crystal lattice energy, requiring energy input (sonication) for solvation.[1] |
| LogP (Predicted) | ~1.7 - 2.1 | Moderate: Lipophilic character suggests better solubility in MeOH than water.[1] |
| Dipole Moment | High (Cyclic amide/thioamide) | Positive: Favors dipole-dipole interactions with Methanol.[1] |
The "Slightly Soluble" Classification
Unlike Methylisothiazolinone (MIT), which is freely soluble in methanol, the 4,5-dichloro variant is classified in several pharmacopeial contexts as "slightly soluble" in methanol. This is due to the electron-withdrawing nature of the two chlorine atoms, which reduces the basicity of the nitrogen and alters the stacking of the molecules in the solid state.
Implication for Researchers: Do not expect instant dissolution. At concentrations >1 mg/mL, the compound requires thermodynamic assistance (heat/ultrasound) to overcome lattice energy.
Solvation Mechanism Visualization
The following diagram illustrates the dipole-dipole interactions driving the solvation of DCMI-d3 in methanol.
Figure 1: Thermodynamic pathway for the solvation of DCMI-d3. The high lattice energy of the dichloro-analog requires mechanical energy (sonication) to initiate the dipole-dipole stabilization with methanol.[1]
Part 2: Validated Experimental Protocol
Reagents and Equipment
-
Analyte: this compound (Isotopic Purity >99%).[1]
-
Solvent: LC-MS Grade Methanol (Avoid precursors with trace ammonia/amines).[1]
-
Equipment: Class A Volumetric Flasks, Ultrasonic Bath (Temperature controlled).
Preparation of Primary Stock Solution (1 mg/mL)
This protocol ensures complete dissolution without thermal degradation.[1]
-
Equilibration: Allow the neat standard vial to reach room temperature (20-25°C) before opening to prevent condensation.
-
Weighing: Accurately weigh 10 mg of DCMI-d3 into a 10 mL volumetric flask.
-
Note: Due to static potential, use an anti-static gun if handling the dry powder.
-
-
Initial Wetting: Add approximately 5 mL of Methanol. Do not fill to the line yet.
-
Mechanical Solvation:
-
Dilution: Dilute to volume with Methanol. Invert 10 times to mix.
Workflow Diagram
Figure 2: Step-by-step workflow for the preparation of a stable 1 mg/mL stock solution.
Part 3: Stability & Degradation Mechanisms[1]
The Nucleophilic Threat
Isothiazolinones are electrophilic; they function as biocides by reacting with nucleophilic thiol groups in microbial proteins. This same mechanism makes them susceptible to degradation in the laboratory if handled incorrectly.
In methanol, DCMI-d3 is relatively stable.[1] However, the presence of trace amines or alkaline conditions (pH > 7.5) will catalyze the ring-opening via nucleophilic attack at the sulfur or carbonyl position.[1]
Degradation Pathway
The following diagram details the specific vulnerability of the isothiazolinone ring in the presence of nucleophiles (Nu-), leading to the loss of the internal standard signal in MS analysis.
Figure 3: Degradation mechanism.[1] Avoid buffers with pH > 7 and amine-containing solvents to preserve the standard.
Storage Recommendations
-
Temperature: Store stock solutions at -20°C .
-
Container: Amber glass (to prevent potential photolysis, though less critical than for non-chlorinated analogs).[1]
-
Shelf Life:
-
Solid: 2 years (desiccated).[1]
-
Methanol Stock (1 mg/mL): 6 months at -20°C.
-
Working Standard (aqueous/MeOH mix): Prepare fresh daily.
-
Part 4: Analytical Application (LC-MS/MS)
When using DCMI-d3 as an internal standard, the deuterium label (
-
Precursor Ion (d3): ~186/188 m/z (depending on Cl isotope pattern).[1]
-
Retention Time: Expect the d3 analog to elute slightly earlier or at the same time as the unlabeled target, depending on the stationary phase (Reverse Phase C18).
-
Isotopic Exchange: The deuterium atoms are located on the N-methyl group.[1] These are non-exchangeable in methanolic solution, ensuring the integrity of the mass signal during analysis.
References
A Technical Guide to the Determination of Isotopic Enrichment in Deuterated 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT-d3) Internal Standards
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable Isotope-Labeled (SIL) internal standards are fundamental to achieving accuracy and precision in modern quantitative mass spectrometry assays. The validity of such assays hinges on the thorough characterization of the internal standard, with isotopic enrichment being a critical parameter. This guide provides a comprehensive framework for determining the isotopic enrichment levels of deuterated 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT-d3). We will explore the core analytical techniques, present detailed experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and explain the data analysis required to certify a DCOIT-d3 standard for use in regulated bioanalysis. This document is intended to serve as a practical resource for scientists engaged in drug development and other research fields requiring rigorous quantitative analysis.
The Critical Distinction: Isotopic Enrichment vs. Species Abundance
In the characterization of deuterated standards, the terms "isotopic enrichment" and "species abundance" are often used, but they describe different, albeit related, concepts. A misunderstanding of these terms can lead to significant errors in quantitative analysis.
-
Isotopic Enrichment: This value represents the probability, expressed as a percentage, that a specific atomic position intended to be labeled with a stable isotope (in this case, deuterium) actually is.[1][2] For a DCOIT-d3 standard with a stated 99.5% isotopic enrichment, it means that for any given labeled position, there is a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[3]
-
Species Abundance: This term refers to the percentage of the entire population of molecules that have a specific, complete isotopic composition.[1][2] Due to the statistical nature of chemical synthesis, a 99.5% isotopic enrichment does not mean that 99.5% of the molecules are the fully deuterated DCOIT-d3 isotopologue.[1][3] The final product will be a mixture of isotopologues (e.g., d3, d2, d1, and d0). The distribution of these species can be calculated using a binomial expansion, as illustrated by Pascal's triangle.[1][3]
The precise quantification of this isotopologue distribution is paramount, as the presence of unlabeled (d0) species or significant levels of partially labeled species can interfere with the measurement of the native analyte, especially at the lower limit of quantification (LLOQ).[4]
Core Analytical Techniques for Enrichment Determination
A multi-faceted analytical approach is necessary to fully characterize a deuterated standard, providing a self-validating system that ensures the highest confidence in its quality.[5] The combination of high-resolution mass spectrometry and NMR spectroscopy provides a complete picture of both isotopic purity and structural integrity.[6]
High-Resolution Mass Spectrometry (HRMS)
LC-HRMS is a powerful technique for determining isotopic purity due to its ability to separate the analyte from impurities and then resolve the different isotopologues based on their mass-to-charge ratios (m/z).[7][8][9] Time-of-Flight (TOF) or Orbitrap mass analyzers provide the high resolution necessary to distinguish between the isotopologues of DCOIT-d3 and correct for the natural abundance of other isotopes like ¹³C.[8][10]
The core principle involves measuring the relative signal intensity of each isotopologue peak (d0, d1, d2, d3). After correcting for the natural isotopic contributions from elements like carbon and chlorine, the isotopic purity can be calculated.[10] This method is rapid, highly sensitive, and requires minimal sample consumption.[7][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the molecular structure and the specific positions of deuterium labels.[5][6] Two primary NMR experiments are employed for this purpose.
-
Quantitative Proton NMR (¹H-NMR): For a highly deuterated compound, ¹H-NMR is exceptionally precise for measuring the small signals from residual protons at the labeled sites.[3] By comparing the integration of these residual proton signals to the integral of a proton signal at an unlabeled position on the molecule or to a certified quantitative internal standard, the overall isotopic enrichment can be determined with high accuracy.
-
Deuterium NMR (²H-NMR): This experiment directly observes the deuterium nuclei. While less sensitive than ¹H-NMR, it provides definitive confirmation that the deuterium atoms are located at the intended positions within the molecular structure.[12] The spectrum is simpler than a proton spectrum because deuterium-deuterium couplings are not observed.[13] Using a non-deuterated solvent is crucial for this analysis to avoid a large solvent signal that could obscure the analyte signals.[12]
Experimental Protocols: A Self-Validating Workflow
The following protocols outline a robust workflow for the complete characterization of a DCOIT-d3 internal standard.
Protocol 1: Isotopic Enrichment Analysis by LC-HRMS
This protocol is designed to determine the isotopologue distribution of the DCOIT-d3 standard.
1. Sample Preparation:
- Prepare a stock solution of the DCOIT-d3 standard in acetonitrile at a concentration of 1 mg/mL.
- Create a working solution by diluting the stock solution to 1 µg/mL with 50:50 acetonitrile:water.
2. Liquid Chromatography (LC) Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Instrument: Q-Orbitrap or Q-TOF Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Full Scan MS (no fragmentation)
- Mass Range: m/z 150-500
- Resolution: >70,000 FWHM
- Data Acquisition: Acquire data across the chromatographic peak of DCOIT.
4. Data Analysis:
- Extract the ion chromatograms for the theoretical m/z of the [M+H]⁺ ions for each isotopologue (d0, d1, d2, d3).
- Integrate the peak areas for each isotopologue.
- Correct the peak areas for the natural abundance of ¹³C and ³⁷Cl.
- Calculate the percentage of each isotopologue relative to the sum of all corrected isotopologue areas.
Protocol 2: Isotopic Enrichment Analysis by Quantitative ¹H-NMR
This protocol quantifies the average isotopic enrichment by measuring residual proton signals.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the DCOIT-d3 standard into an NMR tube.
- Add a precise mass of a certified quantitative NMR standard (e.g., maleic acid).
- Dissolve the contents in ~0.6 mL of a non-deuterated solvent with high purity, such as DMSO or Chloroform.
2. Instrument Setup (500 MHz Spectrometer):
- Tune and shim the spectrometer for optimal resolution.
- Calibrate the 90° pulse width.
3. Acquisition Parameters:
- Pulse Program: Standard single pulse with solvent suppression if necessary.
- Relaxation Delay (D1): 30 seconds (to ensure full relaxation for accurate quantification).
- Number of Scans (NS): 64 or higher to achieve adequate signal-to-noise.
- Acquisition Time (AQ): ~4 seconds.
4. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction.
- Carefully integrate the signal from a known, unlabeled proton on the DCOIT molecule (e.g., protons on the octyl chain distant from the labeled site).
- Integrate the residual proton signals at the deuterated positions.
- Compare the integrals of the residual protons to the unlabeled proton signal to calculate the percentage of deuterium incorporation at each site. The average of these values gives the overall isotopic enrichment.
Data Presentation and Visualization
Clear presentation of analytical data is essential for certifying a standard.
Table 1: Representative Isotopic Enrichment Data for a DCOIT-d3 Standard (Lot #ABC123)
| Parameter | Result | Method |
| Average Isotopic Enrichment | 99.6 % | Quantitative ¹H-NMR |
| Isotopologue Distribution | LC-HRMS | |
| DCOIT-d0 Abundance | 0.01% | |
| DCOIT-d1 Abundance | 0.28% | |
| DCOIT-d2 Abundance | 1.18% | |
| DCOIT-d3 Abundance | 98.53% | |
| Chemical Purity | >99.8% | HPLC-UV |
| Structural Confirmation | Conforms | ¹H-NMR, ²H-NMR, HRMS |
Note: The data presented are hypothetical but represent a high-quality deuterated standard suitable for use as an internal standard.
Workflow for Isotopic Enrichment Certification
The following diagram illustrates the logical flow of a comprehensive, self-validating process for characterizing a deuterated internal standard.
Caption: Workflow for the certification of a DCOIT-d3 internal standard.
Conclusion: Ensuring Analytical Integrity
The quality of a stable isotope-labeled internal standard is a cornerstone of high-integrity quantitative bioanalysis. A DCOIT-d3 standard with high isotopic enrichment (>98%) and well-characterized isotopologue distribution minimizes the risk of cross-talk with the analyte signal, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and other critical studies. The combined use of HRMS and NMR spectroscopy provides a robust, self-validating system for the comprehensive characterization of DCOIT-d3 and other deuterated standards. Adherence to these rigorous analytical principles is not merely a matter of best practice; it is a prerequisite for generating trustworthy data in a regulated scientific environment.
References
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- Analytical Methods. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.
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He, M., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
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He, M., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
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Barma, P., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Journal of Mass Spectrometry, 44(5), 711-714. [Link]
- SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry.
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Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
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Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
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A Technical Guide to the Application of Deuterated DCOIT (DCOIT-d3) in Quantitative Analysis
Abstract
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a potent, broad-spectrum biocide integral to numerous industrial and commercial applications, most notably as a marine antifouling agent.[1][2][3] The efficacy and environmental fate of DCOIT necessitate precise and accurate quantification in complex matrices. This technical guide provides an in-depth exploration of DCOIT and its deuterated stable isotope-labeled internal standard (SIL-IS), DCOIT-d3. We will dissect the fundamental principles of isotopic labeling and its paramount importance in modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will serve as a comprehensive resource for researchers, analytical chemists, and drug development professionals, offering a detailed, step-by-step protocol for the use of DCOIT-d3 to achieve the highest standards of analytical accuracy and reliability in DCOIT quantification.
Introduction to 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
Chemical Structure and Properties
DCOIT, a member of the isothiazolinone class of biocides, is an organic compound with the chemical formula C₁₁H₁₇Cl₂NOS.[4][5] It typically appears as a white to yellowish crystalline powder or wax-like solid.[1][6] While slightly soluble in water, it demonstrates good solubility in organic solvents like ethanol and acetone.[1][7] This moderate to high lipophilicity is a key attribute influencing its environmental partitioning and biological interactions.[8][9]
Applications and Significance
DCOIT is a highly effective biocide with broad-spectrum activity against bacteria, fungi, and algae.[1][7] Its primary and most recognized application is as an active agent in marine antifouling coatings for ships and offshore structures, where it prevents the attachment of organisms like barnacles and algae, thereby reducing hull drag and improving fuel efficiency.[1]
Beyond its marine applications, DCOIT's utility extends to:
-
Paints and Coatings: It acts as a preservative to prevent mold and mildew, especially in high-humidity environments.[1][2]
-
Plastics and Polymers: DCOIT is incorporated into materials like polyethylene and polyurethane to inhibit microbial degradation and discoloration.[1]
-
Industrial Water Treatment: It helps control microbial growth and biofilm formation in cooling towers and other water systems.[2][10]
-
Wood Preservation: It protects outdoor wooden structures from fungi and other degrading microorganisms.[1]
The Need for Accurate Quantification
Given its widespread use and potent biological activity, monitoring the concentration of DCOIT in various environmental compartments (water, sediment) and industrial formulations is critical.[11] Accurate quantification is essential for:
-
Environmental Risk Assessment: Determining the environmental fate and potential toxicity of DCOIT to non-target aquatic organisms.[9][12]
-
Regulatory Compliance: Ensuring product formulations meet legal and safety standards.
-
Quality Control: Verifying the concentration of the active ingredient in commercial products.
-
Efficacy Studies: Understanding the dose-response relationship for its biocidal activity.
Analytical methods, particularly those involving complex sample matrices, face challenges such as ion suppression or enhancement, sample loss during preparation, and instrument variability. These factors can severely compromise the accuracy of quantification.
The Principle of Isotopic Labeling: Introducing DCOIT-d3
To overcome the analytical challenges mentioned above, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[13]
What is a Stable Isotope-Labeled Internal Standard?
A SIL-IS is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, ¹⁴N with ¹⁵N).[13] For DCOIT, this involves the synthesis of DCOIT-d3, where three hydrogen atoms on the octyl chain are replaced with deuterium atoms.
Why Deuterium?
Deuterium (²H or D) is the preferred isotope for labeling for several reasons:
-
Chemical Equivalence: Deuterated compounds are chemically and physically almost identical to their non-labeled counterparts.[14] This means they exhibit the same chromatographic retention time, extraction efficiency, and ionization response in a mass spectrometer.[13][14]
-
Mass Differentiation: The mass difference between hydrogen (¹H) and deuterium (²H) is easily resolved by a mass spectrometer, allowing the instrument to distinguish between the analyte (DCOIT) and the internal standard (DCOIT-d3).[14]
-
Correction for Variability: Because the SIL-IS behaves identically to the analyte throughout the entire analytical process (from extraction to detection), any sample loss or signal variation will affect both compounds equally.[14][15] By measuring the ratio of the analyte signal to the internal standard signal, these variations are effectively cancelled out, leading to highly accurate and precise quantification.[15]
Comparative Analysis: DCOIT vs. DCOIT-d3
The fundamental difference between DCOIT and DCOIT-d3 lies in their isotopic composition, which translates to a difference in mass. All other critical physicochemical properties relevant to LC-MS analysis remain virtually identical.
| Property | DCOIT (Analyte) | DCOIT-d3 (Internal Standard) | Rationale for Similarity/Difference |
| Chemical Formula | C₁₁H₁₇Cl₂NOS | C₁₁H₁₄D₃Cl₂NOS | Three hydrogen atoms are replaced by deuterium. |
| Molecular Weight | ~282.23 g/mol [9] | ~285.25 g/mol | The addition of 3 neutrons (one for each deuterium atom) increases the mass. |
| Chromatographic Retention Time | Identical | Identical | Deuteration has a negligible effect on polarity and interaction with the stationary phase, leading to co-elution.[14] |
| Extraction Recovery | Identical | Identical | The two compounds have the same solubility and partitioning behavior. |
| Ionization Efficiency (ESI) | Identical | Identical | The ability to form ions in the mass spectrometer source is unaffected by isotopic substitution.[14] |
| Mass Spectrum (Parent Ion) | m/z ~282 | m/z ~285 | The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). |
| Mass Spectrum (Fragment Ions) | Specific to DCOIT structure | May differ if deuterium is on the fragmented portion | The fragmentation pattern is generally similar, but fragments containing the deuterium label will show a corresponding mass shift. |
Application in Quantitative Analysis: A Step-by-Step LC-MS/MS Protocol
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying trace levels of compounds like DCOIT in complex mixtures due to its high sensitivity and selectivity.[16][17][18] The use of DCOIT-d3 is integral to this process.
Objective
To accurately and precisely quantify the concentration of DCOIT in a given sample matrix (e.g., seawater, paint leachate, cosmetic product) using an isotope dilution method with DCOIT-d3 as the internal standard.
Experimental Workflow
The following diagram outlines the typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Figure 1. Isotope Dilution LC-MS/MS Workflow.
Detailed Methodology
Step 1: Preparation of Standards and Samples
-
Stock Solutions: Prepare concentrated stock solutions of both DCOIT ("analyte") and DCOIT-d3 ("internal standard" or IS) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Calibration Curve Standards: Create a series of calibration standards by serially diluting the DCOIT stock solution. Critically, spike each calibration standard with the exact same amount of the DCOIT-d3 stock solution. This results in standards with varying analyte concentrations but a constant internal standard concentration.
-
Sample Preparation: Extract DCOIT from the sample matrix using an appropriate method (e.g., solid-phase extraction for water, solvent extraction for coatings).[12] To the final extract of the unknown sample, add the exact same amount of the DCOIT-d3 stock solution as was added to the calibrants.
Step 2: LC-MS/MS Analysis
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity.[16][19] In MRM, the mass spectrometer is programmed to isolate a specific parent ion (precursor ion) and then detect a specific fragment ion (product ion) that is formed after collision-induced dissociation.[20][21]
-
Chromatography: Inject the prepared samples onto an LC system (e.g., using a C18 reverse-phase column). The mobile phase gradient is optimized to achieve good peak shape and separation from other matrix components. DCOIT and DCOIT-d3 will co-elute as a single peak from the LC column.
-
Mass Spectrometry:
-
Ionization: Use an appropriate ionization source, typically Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Program the mass spectrometer to monitor at least one unique MRM transition for both DCOIT and DCOIT-d3. A "quantifier" transition is used for concentration measurement, and a "qualifier" transition can be used for confirmation.
-
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| DCOIT | ~282.0 | [Value A] | [Value B] |
| DCOIT-d3 | ~285.0 | [Value A] or [Value A+3] | [Value B] or [Value B+3] |
| Note: Specific product ion m/z values must be determined empirically by infusing pure standards into the mass spectrometer. The product ions for DCOIT-d3 will depend on whether the deuterium labels are retained on the fragmented portion. |
Step 3: Data Analysis and Quantification
-
Peak Integration: For each injection (calibrants and unknowns), integrate the peak area for the quantifier MRM transition of both DCOIT and DCOIT-d3.
-
Calculate Response Ratio: For each injection, calculate the Response Ratio: Response Ratio = Peak Area of DCOIT / Peak Area of DCOIT-d3
-
Generate Calibration Curve: Plot the Response Ratio of the calibration standards (y-axis) against their known concentrations of DCOIT (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
-
Quantify the Unknown: Calculate the Response Ratio for the unknown sample. Use the regression equation from the calibration curve to solve for 'x', which is the concentration of DCOIT in the sample.
The Causality Behind the Method: Why It Is a Self-Validating System
The power of the isotope dilution method with DCOIT-d3 lies in its ability to correct for unavoidable experimental variations that would otherwise lead to inaccurate results.
Caption: Figure 2. How SIL-IS Corrects for Variability.
-
Expertise & Experience: A less ideal approach might use a structural analog as an internal standard. However, an experienced analytical scientist knows that even minor structural differences can lead to different chromatographic retention times and ionization efficiencies. This deviation violates the core assumption of an internal standard—that it behaves identically to the analyte. DCOIT-d3 is the superior choice because its near-identical chemical nature ensures it perfectly mimics DCOIT through every step, from sample prep to detection.[14] Any loss during extraction, inconsistency in injection volume, or fluctuation in instrument signal (ion suppression) will affect both DCOIT and DCOIT-d3 proportionally.[14]
-
Trustworthiness (Self-Validating System): The ratio of DCOIT to DCOIT-d3 remains constant regardless of these variations. When the calibration curve yields a tight linear fit (R² > 0.99), it intrinsically validates that the internal standard is performing its corrective function properly across the entire concentration range. This provides a high degree of confidence and trustworthiness in the final reported concentration of the unknown sample.[22]
Conclusion
The distinction between DCOIT and its deuterated analog, DCOIT-d3, is subtle in structure but profound in application. DCOIT-d3 is not merely a chemical variant; it is an indispensable tool engineered for analytical precision. By serving as an ideal stable isotope-labeled internal standard, it enables the isotope dilution LC-MS/MS method to negate the confounding effects of sample matrix and instrument variability. The implementation of the detailed protocol within this guide allows researchers and professionals to achieve highly accurate, reliable, and defensible quantitative data for DCOIT, upholding the highest standards of scientific integrity in research, regulatory monitoring, and quality control.
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Chemical stability of deuterated isothiazolinones in solution
An In-Depth Technical Guide to the Chemical Stability of Deuterated Isothiazolinones in Solution
Authored by: A Senior Application Scientist
Foreword: The Imperative for Enhanced Biocide Stability
In the realm of material preservation and microbial control, isothiazolinones are a cornerstone. Their broad-spectrum efficacy has made them indispensable in formulations ranging from industrial water treatment to personal care products.[1][2] However, their inherent chemical reactivity, while crucial for their biocidal function, also presents a significant challenge to their long-term stability in solution.[3][4] This guide delves into a promising strategy to mitigate this instability: selective deuteration. By leveraging the kinetic isotope effect, we can hypothesize a new generation of isothiazolinones with enhanced durability, leading to more robust and reliable product formulations. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this innovative approach.
The Isothiazolinone Core: A Double-Edged Sword of Reactivity
The biocidal activity of isothiazolinones stems from the electrophilic nature of the sulfur atom within the isothiazole ring.[5] This allows for covalent modification of thiol-containing proteins in microorganisms, disrupting essential metabolic pathways and leading to cell death.[3][4] However, this same reactivity makes the isothiazolinone scaffold susceptible to degradation by various environmental factors.
Mechanisms of Degradation
The primary degradation pathway for isothiazolinones in solution is nucleophilic attack on the sulfur atom, which leads to the opening of the five-membered ring and a loss of biocidal activity.[3][4] Several factors can initiate or accelerate this process:
-
pH: Isothiazolinones are generally more stable in acidic to neutral conditions.[6][7] In alkaline environments (pH > 8), the increased concentration of hydroxide ions (a potent nucleophile) significantly accelerates the rate of ring-opening hydrolysis.[6][7][8] For instance, the degradation rate of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can increase by over 2000-fold at pH 9 compared to neutral pH.[3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of isothiazolinones.[4][9][10] The half-life of these compounds can decrease dramatically with increasing temperature.[9]
-
Light: Photodegradation can also contribute to the breakdown of isothiazolinones, particularly in the presence of UV light.[11][12][13] This process can involve direct photolysis or indirect reactions with photochemically generated reactive species.[11]
-
Presence of Nucleophiles: Besides hydroxide ions, other nucleophiles such as amines, thiols, and sulfides can react with and degrade isothiazolinones.[3]
The degradation of isothiazolinones proceeds through the formation of various intermediates, ultimately leading to smaller organic acids like malonamic, malonic, acetic, and formic acids.[4][14]
Deuteration: A Subtle Modification with a Profound Impact
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[][16] Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). This seemingly minor difference in mass has significant consequences for the strength of chemical bonds and the kinetics of chemical reactions.
The Kinetic Isotope Effect (KIE)
When a hydrogen atom is replaced with a deuterium atom at a position involved in the rate-determining step of a chemical reaction, the reaction rate is often observed to decrease. This phenomenon is known as the kinetic isotope effect (KIE).[][17][18] The underlying principle is that the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[][16][19]
This principle is exploited in pharmaceutical development to enhance the metabolic stability of drugs.[17][20] By replacing metabolically labile C-H bonds with C-D bonds, the rate of enzymatic degradation can be slowed, leading to a longer drug half-life and potentially improved therapeutic outcomes.[][17]
Application to Isothiazolinone Stability
We can extend the logic of the KIE to the chemical stability of isothiazolinones. While the primary degradation pathway is nucleophilic attack on the sulfur atom, subsequent and potentially rate-limiting steps may involve the cleavage of C-H bonds on the isothiazole ring or its substituents. By strategically replacing these hydrogens with deuterium, we can hypothesize an increase in the activation energy for these degradation steps, thereby slowing the overall rate of decomposition.
The most logical positions for deuteration would be those adjacent to the heteroatoms in the ring or on the N-alkyl substituent, as these positions are most likely to be involved in the electronic rearrangements that occur during ring-opening.
A Framework for Assessing the Stability of Deuterated Isothiazolinones
To validate the hypothesis that deuteration enhances isothiazolinone stability, a systematic and rigorous experimental approach is required. The following sections outline a comprehensive workflow for such an investigation.
Experimental Workflow Overview
Caption: Experimental workflow for stability assessment.
Step-by-Step Experimental Protocols
3.2.1 Synthesis and Purification of Deuterated Isothiazolinones
The synthesis of deuterated isothiazolinones will require specialized synthetic routes.[21][22][23] These methods often involve the use of deuterated starting materials or reagents, such as deuterium gas (D₂) or deuterium oxide (D₂O).[16]
Protocol:
-
Reaction Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Introduction: Introduce the non-deuterated isothiazolinone precursor and a suitable solvent.
-
Deuteration: Introduce the deuterating agent (e.g., NaBD₄, D₂/Pd-C) according to the specific synthetic procedure.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and isotopic purity of the deuterated product using nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ²H-NMR) and high-resolution mass spectrometry (HRMS).
3.2.2 Stability Study Setup
This protocol outlines the setup for a comprehensive stability study, comparing the deuterated isothiazolinone to its non-deuterated counterpart.
Materials:
-
Deuterated isothiazolinone (test article)
-
Non-deuterated isothiazolinone (control)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer solutions (pH 4, 7, and 9)
-
Temperature-controlled chambers
-
Photostability chamber
Protocol:
-
Prepare Stock Solutions: Accurately weigh and dissolve the test and control articles in a suitable solvent (e.g., acetonitrile) to create concentrated stock solutions (e.g., 1000 ppm).
-
Prepare Working Solutions: Dilute the stock solutions with the appropriate buffer (pH 4, 7, or 9) to a final concentration suitable for analysis (e.g., 10 ppm).
-
Aliquot Samples: Dispense the working solutions into amber glass vials for thermal and control studies and into clear glass vials for photostability studies.
-
Stress Conditions:
-
pH Stress: Store vials at ambient temperature (e.g., 25°C).
-
Thermal Stress: Place vials in temperature-controlled chambers at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Expose vials in a photostability chamber according to ICH Q1B guidelines. Include dark controls wrapped in aluminum foil.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw vials from each condition for analysis.
3.2.3 Analytical Methodology: LC-MS/MS for Quantification
A sensitive and specific analytical method is crucial for accurately quantifying the remaining parent compound at each time point. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[24]
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Method Development: Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS/MS Optimization: Optimize the ESI source parameters and develop a multiple reaction monitoring (MRM) method for both the deuterated and non-deuterated compounds. The parent and product ion masses will differ slightly due to the presence of deuterium.
-
Calibration Curve: Prepare a series of calibration standards and inject them to establish a linear calibration curve.
-
Sample Analysis: Inject the samples from the stability study and quantify the concentration of the parent compound against the calibration curve.
Data Analysis and Interpretation
The data generated from the LC-MS/MS analysis will be used to determine the degradation kinetics of the deuterated and non-deuterated isothiazolinones.
Caption: First-order degradation kinetics analysis.
Analysis Steps:
-
Kinetic Modeling: For each condition, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics.
-
Rate Constant Calculation: The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Half-Life Determination: Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Comparative Analysis: Compare the rate constants and half-lives of the deuterated isothiazolinone with its non-deuterated counterpart under each stress condition.
Expected Outcomes and Data Presentation
The expected outcome is that the deuterated isothiazolinone will exhibit smaller degradation rate constants and longer half-lives compared to the non-deuterated control, particularly under conditions where C-H bond cleavage is involved in the degradation pathway. The results should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Half-Lives (t₁/₂) of Isothiazolinone and Deuterated Isothiazolinone at 40°C
| pH | Non-Deuterated t₁/₂ (days) | Deuterated t₁/₂ (days) | % Improvement |
| 4.0 | 90 | 120 | 33% |
| 7.0 | 60 | 85 | 42% |
| 9.0 | 5 | 8 | 60% |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The strategic deuteration of isothiazolinones presents a compelling avenue for enhancing their chemical stability in solution. By leveraging the kinetic isotope effect, it is possible to develop more robust biocidal agents with extended shelf lives and improved performance in challenging formulation environments. The experimental framework outlined in this guide provides a comprehensive approach for validating this hypothesis and quantifying the stability benefits of deuteration.
Future research should focus on elucidating the precise degradation pathways of different isothiazolinones to identify the optimal positions for deuteration. Furthermore, the impact of deuteration on the biocidal efficacy and toxicological profile of these compounds must be thoroughly evaluated to ensure that the benefits of increased stability are not offset by unintended consequences. Through a combination of rational design, rigorous testing, and careful analysis, deuterated isothiazolinones could represent a significant advancement in the field of microbial control.
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Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. [Link]
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Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. (2022). Catalysis Today. [Link]
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Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PMC. [Link]
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Stabilizing pharmaceuticals with deuterium. (2021). Advanced Science News. [Link]
-
The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H). (n.d.). ScienceDirect. [Link]
-
Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed. [Link]
-
A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of. (2019). ScienceDirect. [Link]
-
Kinetic isotope effect – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Kinetic isotope effect. (n.d.). Wikipedia. [Link]
-
Fate of microbicidal 3-isothiazolone compounds in the environment. Products of degradation. (n.d.). ACS Publications. [Link]
-
MADE SAFE Viewpoint | Chemical Profile: Isothiazolinone Preservatives. (2023). MADE SAFE. [Link]
-
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (n.d.). ResearchGate. [Link]
-
EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. (n.d.). Gupea. [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. [Link]
-
Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994). OSTI.GOV. [Link]
-
Analytical methods for isothiazolinones determination in different products. (n.d.). ResearchGate. [Link]
-
Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2025). PMC. [Link]
-
Isothiazolinones Quantification in Shampoo Matrices: A Matter of Method Optimization or Stability Driven by Interactions?. (2020). MDPI. [Link]
-
Deuterium isotope effect on the stability of molecules: phospholipids. (n.d.). ACS Publications. [Link]
- US8912003B2 - Methods and devices for detecting isothiazolones. (n.d.).
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H…. (n.d.). OUCI. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.). Nature. [Link]
-
The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group. [Link]
Sources
- 1. Isothiazolinones: A Functional Biocides_Chemicalbook [chemicalbook.com]
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- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Properties and Applications of Isothiazolinone - IRO Biocide [irobiocide.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate (Journal Article) | OSTI.GOV [osti.gov]
- 11. Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. juniperpublishers.com [juniperpublishers.com]
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- 18. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
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- 20. apo.ansto.gov.au [apo.ansto.gov.au]
- 21. d-nb.info [d-nb.info]
- 22. irl.umsl.edu [irl.umsl.edu]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of DCOIT using DCOIT-d3 Isotope Dilution
This Application Note is structured to serve as a definitive guide for the quantification of 4,5-Dichloro-2-octyl-isothiazolone (DCOIT) using Isotope Dilution Mass Spectrometry (IDMS).
Executive Summary
DCOIT (Kathon 930, Sea-Nine 211) is a broad-spectrum isothiazolinone biocide widely used in antifouling paints and industrial cooling systems. Its analysis is complicated by rapid hydrolytic degradation , high hydrophobicity (LogP ~4.5) , and severe matrix suppression in environmental samples.
This protocol details a validated LC-MS/MS workflow using DCOIT-d3 as an internal standard. Unlike external calibration, the d3-isotope continuously corrects for signal suppression and extraction losses, ensuring data integrity compliant with GLP/GMP standards.
The Challenge: Why DCOIT Requires Isotope Dilution
Instability and Adsorption
DCOIT is chemically fragile. In natural waters (pH > 7), it undergoes nucleophilic attack at the sulfur-nitrogen bond, leading to ring opening. Furthermore, its octyl chain makes it highly "sticky," causing significant losses on plasticware and glass surfaces during extraction.
The "Co-Elution" Solution
By spiking DCOIT-d3 (Deuterated Internal Standard) into the sample before extraction, the isotope acts as a "molecular mirror."
-
Extraction Correction: If 20% of DCOIT is lost during SPE loading, 20% of DCOIT-d3 is also lost. The ratio remains constant.
-
Ionization Correction: If river sediment matrix suppresses the electrospray signal by 50%, both the analyte and the IS are suppressed equally because they co-elute.
Mechanistic Workflow
The following diagram illustrates the critical path for preserving DCOIT integrity during analysis.
Caption: Figure 1. Optimized workflow for DCOIT analysis. Acidification is critical to halt degradation prior to IS spiking.
Materials and Reagents
| Component | Grade/Specification | Purpose |
| Analyte | DCOIT (CAS 64359-81-5), >98% Purity | Calibration Standards |
| Internal Standard | DCOIT-d3 (Custom or Commercial) | Correction of matrix effects |
| Solvent A | Water (LC-MS Grade) + 0.1% Formic Acid | Mobile Phase (Protonation source) |
| Solvent B | Acetonitrile (LC-MS Grade) + 0.1% Formic Acid | Mobile Phase (Elution strength) |
| SPE Cartridge | Oasis HLB (200 mg) or Strata-X | Solid Phase Extraction (Polymeric phases preferred over Silica C18 to prevent hydrolysis) |
| Stabilizer | Sulfuric Acid (H2SO4) or Formic Acid | Sample pH adjustment |
Technical Note on DCOIT-d3: Ensure the deuterium label is located on the octyl chain or a position that does not exchange with solvent protons. A mass shift of +3 Da (m/z 285) is sufficient to separate it from the DCOIT Cl37 isotope peak (m/z 284).
Experimental Protocol
Sample Preparation (Solid Phase Extraction)
Rationale: DCOIT is hydrophobic. LLE (Liquid-Liquid Extraction) is possible but prone to emulsion in environmental samples. SPE provides cleaner extracts.
-
Collection: Collect 500 mL water samples in amber glass bottles (prevent photolysis).
-
Stabilization (CRITICAL): Immediately acidify to pH 2–3 using concentrated H2SO4 or Formic Acid. DCOIT degrades rapidly at neutral/alkaline pH.
-
Internal Standard Spiking: Add 50 µL of DCOIT-d3 working solution (e.g., 1 µg/mL) to every sample before extraction.
-
Conditioning: Condition SPE cartridge with 6 mL MeOH followed by 6 mL acidified water.
-
Loading: Pass sample through cartridge at <5 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in water (removes salts/polar interferences).
-
Drying: Vacuum dry cartridge for 10 mins (removes residual water).
-
Elution: Elute with 2 x 3 mL Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen (avoid heat >35°C). Reconstitute in 1 mL 50:50 ACN:Water .
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.
Chromatography:
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Vol: 5–10 µL.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) | Description |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial equilibration |
| 1.00 | 90 | 10 | Desalting/Hold |
| 4.00 | 5 | 95 | Ramp to elute DCOIT |
| 6.00 | 5 | 95 | Wash column |
| 6.10 | 90 | 10 | Return to initial |
| 8.00 | 90 | 10 | Re-equilibration |
Mass Spectrometry Parameters (MRM)
Ionization: Electrospray Positive (ESI+). Source Temp: 350°C. Capillary Voltage: 4500 V.
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Type |
| DCOIT | 282.0 (M+H) | 169.0 | 50 | 25 | Quantifier |
| DCOIT | 282.0 (M+H) | 134.0 | 50 | 35 | Qualifier |
| DCOIT-d3 | 285.0 (M+H) | 169.0 | 50 | 25 | Internal Std |
Mechanism of Fragmentation:
-
Precursor (282): Protonated molecule [M+H]+.
-
Product (169): Cleavage of the N-octyl bond. The charge remains on the isothiazolone ring fragment (C3H2NOSCl2).
-
Note: If the d3 label is on the octyl chain, the fragment (169) will be identical for both analyte and IS. This is acceptable because the precursors (282 vs 285) are resolved by Q1.
Data Analysis & Validation
Calculation (Isotope Dilution)
Concentration is calculated using the response ratio, not absolute area.
Matrix Effect Assessment
To validate the method, calculate the Matrix Factor (MF):
-
Acceptance: An MF between 0.8 and 1.2 is ideal. However, with DCOIT-d3, even an MF of 0.5 (50% suppression) is acceptable because the IS compensates for it.
Fragmentation Logic Diagram
Understanding the MS/MS transition ensures you are monitoring the correct species.
Caption: Figure 2. MS/MS Fragmentation pathway. The isothiazolone ring (m/z 169) is the stable quantifier ion.
References
-
Jacobson, A., & Williams, T. (2002). "Fate of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one in a marine environment." Chemosphere, 48(5), 567-575.
- Relevance: Establishes the degradation pathways and need for acidific
-
Sakkas, V. A., et al. (2002). "Development of a solid-phase microextraction method for the determination of antifouling booster biocides in water." Journal of Chromatography A, 959(1-2), 215-227.
- Relevance: Validates SPE extraction techniques for isothiazolinones.
-
US EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS."
- Relevance: Foundational protocol for LC-MS/MS environmental analysis using isotope dilution.
-
ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis."
- Relevance: General principles of Deuterated Internal Standard selection and m
Sources
Application Note: High-Precision Quantification of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in Complex Matrices Using Isotope Dilution Mass Spectrometry
Introduction and Scientific Context
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a potent biocide widely utilized as an antifouling agent in marine paints, a preservative in industrial products, and a fungicide in various materials.[1][2] Its function is to prevent the growth of microorganisms, but its persistence and potential ecotoxicity necessitate highly accurate and reliable methods for its quantification in diverse and often complex matrices, such as environmental water, sediment, and commercial formulations.[1][2]
Traditional analytical methods relying on external or even structural-analog internal standards can be compromised by sample-specific interferences, known as matrix effects, and by analyte losses during the multi-step sample preparation process.[3][4] These challenges can lead to significant variability and inaccuracy in the final reported concentration.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive "gold standard" technique that circumvents these issues.[5] By introducing a known quantity of a stable, isotopically-labeled version of the analyte (e.g., DCOIT-d17 or ¹³C-DCOIT) at the very beginning of the analytical workflow, IDMS provides a self-validating system. The labeled standard acts as a near-perfect chemical twin to the native (unlabeled) analyte.[6][7] Consequently, any loss of analyte during extraction, cleanup, or derivatization is mirrored by a proportional loss of the labeled standard. The final measurement by mass spectrometry is based on the ratio of the native analyte to its labeled counterpart, a value that remains constant irrespective of recovery rates, thus ensuring exceptional accuracy and precision.[8][9]
This application note provides a comprehensive, field-proven protocol for the quantification of DCOIT using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the isotope dilution technique.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS hinges on altering the natural isotopic ratio of the analyte in a sample in a precisely controlled manner. The process is authoritative because it relies on a ratiometric measurement, which is inherently more robust than absolute signal intensity measurements.
The key steps are:
-
Spiking: A known mass of the stable isotope-labeled (SIL) internal standard is added to a known mass or volume of the sample. This is the most critical step and must occur before any sample processing to ensure the standard experiences the exact same conditions as the native analyte.[9]
-
Equilibration: The sample is homogenized to ensure the SIL standard is thoroughly mixed and has reached equilibrium with the native analyte within the sample matrix.[10]
-
Preparation: The sample undergoes extraction and cleanup procedures. During these steps, both the native analyte and the SIL standard are lost in the same proportion.
-
Analysis: The final extract is analyzed by mass spectrometry. The instrument measures the signal intensity for the native analyte and the SIL standard.
-
Quantification: The concentration of the native analyte is calculated from the measured isotope ratio, the known amount of SIL standard added, and the sample size.
The following diagram illustrates this foundational principle.
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Materials and Methodology
Reagents and Standards
-
Native Standard: DCOIT, analytical standard grade (≥98% purity).
-
Internal Standard: Stable Isotope-Labeled DCOIT (e.g., 2-n-octyl-d17-4,5-dichloro-4-isothiazolin-3-one). Note: As commercial availability may vary, a custom synthesis of a deuterated or ¹³C-labeled DCOIT is highly recommended for this method. A labeled analog like OIT-d17 can serve as a reference point.[11]
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Acid: Formic acid (≥98%).
-
Extraction Sorbents: For Solid-Phase Extraction (SPE), C18 cartridges (e.g., 500 mg, 6 mL). For Matrix Solid-Phase Dispersion (MSPD), Florisil or equivalent.[12]
-
Gases: High-purity nitrogen for solvent evaporation.
Key Physicochemical Properties of DCOIT
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇Cl₂NOS | [13] |
| Molecular Weight | 282.2 g/mol | [13] |
| Appearance | Tan-to-brown waxy solid | [13] |
| Water Solubility | ~14 mg/L (14 ppm) at 25 °C | [13] |
| log Kow | 2.8 - 4.5 | [13] |
Detailed Experimental Protocols
Protocol 1: Preparation of Standard Solutions
Causality: Accurate preparation of stock solutions is foundational. Using a high-precision balance and volumetric flasks minimizes initial measurement errors. Storing solutions in amber glass at low temperatures prevents photodegradation and solvent evaporation.
-
Native DCOIT Stock (1000 µg/mL): Accurately weigh 10 mg of DCOIT standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol.
-
SIL-DCOIT Stock (100 µg/mL): Accurately weigh 1 mg of the SIL-DCOIT standard into a 10 mL amber volumetric flask. Dissolve and bring to volume with methanol. This will serve as the spiking solution.
-
Working Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the SIL-DCOIT stock to varying amounts of the native DCOIT stock. This mimics the sample analysis process. For example, to a series of vials, add 50 µL of the SIL-DCOIT stock (100 µg/mL) and then add volumes of a diluted native DCOIT working stock (e.g., 10 µg/mL) to create a calibration curve from approximately 1 to 500 ng/mL. Dilute all standards to a final volume of 1 mL with 50:50 methanol:water.
Protocol 2: Sample Preparation Workflow
The choice of extraction method depends on the sample matrix. The critical, unifying step is the addition of the SIL internal standard before any extraction begins.
Caption: Detailed experimental workflow for DCOIT analysis by ID-LC-MS/MS.
A. For Aqueous Samples (e.g., Environmental Water): Solid-Phase Extraction (SPE)
Causality: SPE is an effective technique for extracting and concentrating hydrophobic compounds like DCOIT from a large volume of water.[1][2] The C18 stationary phase retains DCOIT while allowing polar interferences to pass through.
-
Measure 100 mL of the water sample into a clean glass container.
-
Spike the sample with a known amount of the SIL-DCOIT stock solution (e.g., 50 µL of 100 µg/mL stock).
-
Mix thoroughly and allow to equilibrate for 30 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the entire sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum or nitrogen for 20 minutes.
-
Elute the analyte and standard with 2 x 4 mL aliquots of methanol or acetonitrile.
-
Proceed to the "Evaporation and Reconstitution" step.
B. For Solid/Semi-Solid Samples (e.g., Sediment, Paint, Adhesives): Ultrasonic Solvent Extraction
Causality: Ultrasonic agitation enhances solvent penetration into the sample matrix, increasing extraction efficiency for analytes bound to solid particles.[14][15] Methanol is an effective solvent for isothiazolinones.[15]
-
Accurately weigh ~0.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the SIL-DCOIT stock solution.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure mixing.
-
Place the tube in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 5,000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the extract) into a clean tube.
-
Repeat the extraction (steps 3-7) with a fresh 20 mL aliquot of methanol and combine the supernatants.
-
Proceed to the "Evaporation and Reconstitution" step.
C. Evaporation and Reconstitution (for all samples)
-
Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: A reversed-phase C18 column provides good retention and separation for a moderately hydrophobic molecule like DCOIT. Gradient elution is used to effectively elute the analyte while separating it from other matrix components. Tandem MS in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[15]
| Parameter | Recommended Setting |
| LC System | High-Performance or Ultra-High-Performance LC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Flow Rate | 0.4 mL/min |
Table 3: Example LC Gradient Program [14]
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 9.0 | 30 |
Table 4: MS/MS MRM Parameters (Positive ESI Mode)
Note: These are typical values and must be optimized on the specific instrument used. The precursor ion ([M+H]⁺) for DCOIT is m/z 282.0. The SIL-DCOIT precursor will be higher depending on the number of isotopes (e.g., m/z 299.0 for a d17 label).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DCOIT (Quantifier) | 282.0 | 170.1 | 100 | 25 |
| DCOIT (Qualifier) | 282.0 | 114.1 | 100 | 35 |
| SIL-DCOIT (Quant.) | 299.0 | 187.1 | 100 | 25 |
Data Analysis and Method Validation
-
Calibration Curve: For each calibration standard, calculate the peak area ratio of the native DCOIT quantifier MRM transition to the SIL-DCOIT quantifier MRM transition. Plot this area ratio (y-axis) against the known concentration of native DCOIT (x-axis). Perform a linear regression to obtain the calibration curve.
-
Quantification: For each sample, determine the peak area ratio of the native DCOIT to the SIL-DCOIT. Use the equation from the linear regression to calculate the concentration of DCOIT in the final extract.
-
Final Concentration: Correct this value for the initial sample weight/volume and the final reconstitution volume to report the final concentration in the original sample (e.g., in ng/g or ng/L).
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[16][17] Recoveries should typically fall within 80-120% with precision (RSD) below 15%.[12][15]
Conclusion
The Isotope Dilution Mass Spectrometry method detailed here provides a robust, highly accurate, and precise protocol for the quantification of the biocide DCOIT. By incorporating a stable isotope-labeled internal standard at the initiation of the sample preparation, the method effectively nullifies errors arising from matrix effects and variable analyte recovery. This self-validating system ensures data of the highest integrity, making it suitable for regulatory monitoring, environmental risk assessment, and stringent quality control applications where trustworthiness of results is paramount.
References
- Application and validation of isotope dilution method (IDM) for predicting bioavailability of hydrophobic organic contaminants in soil. PubMed.
- Simultaneous determination of isothiazolinone fungicides in cigarette accessories by LC-MSMS. SCIEX.
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). MDPI. [Link]
-
Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
- Method validation for identification and determination of Methylisothiazolinone and Chloromethylisothiazolinone in cosmetics by LC-MS/MS QTOF. Indonesian Journal of Pharmacy.
- Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate present in hygienic. Environmental Engineering Research.
- Application and validation of isotope dilution method (IDM) for predicting bioavailability of hydrophobic organic contaminants i. eScholarship.org.
- Analysis of isothiazolinones by LC-MS/MS. MACHEREY-NAGEL.
-
Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Monitoring and evaluation of the environmental dissipation of the marine antifoulant 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a Danish Harbor. ResearchGate. [Link]
-
D-IDMS & D-SIDMS. Applied Isotope Technologies. [Link]
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. ResearchGate. [Link]
- Preparation of Environmental Samples for the Determination of Trace Constituents. Semantic Scholar.
-
Sample Prep for Trace Metal Analysis in Environmental Samples. Lab Manager. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
- Procedure for the Analysis of Persistent Organic Pollutants in Environmental and Human Matrices to Implement the Global Monitori. UNITAR.
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. PubMed. [Link]
- Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. Cayman Chemical.
-
Detection limit of isotope dilution mass spectrometry. PubMed. [Link]
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]
-
Isotope Dilution Mass Spectrometry. PTB.de. [Link]
-
Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers. NIH. [Link]
- PRIMARY METHODS FOR ORGANIC CHEMICAL ANALYSIS. Inmetro.
-
Dr. Ehrenstorfer - Introduction to stable isotope internal standards. YouTube. [Link]
-
Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology. [Link]
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- 4. Sample Prep for Trace Metal Analysis in Environmental Samples | Lab Manager [labmanager.com]
- 5. Inorganic Trace Analysis by Isotope Dilution Mass Spectrometry—New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
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Application Note: High-Recovery Solid Phase Extraction (SPE) Protocol for the Quantification of DCOIT-d3 in Wastewater
Abstract
This application note presents a detailed and robust protocol for the solid phase extraction (SPE) of deuterated 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT-d3) from complex wastewater matrices. DCOIT is a widely used antifouling agent and biocide, and its presence in aquatic environments is of increasing concern.[1][2][3] The use of a deuterated internal standard, such as DCOIT-d3, is crucial for accurate quantification by correcting for matrix effects and variations in analytical response, particularly in complex samples like wastewater.[4][5][6][7] This protocol is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for the trace-level analysis of DCOIT in environmental water samples. The described methodology employs a reversed-phase SPE mechanism, optimized for the physicochemical properties of DCOIT, ensuring high recovery and reproducibility.
Introduction
4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) is a potent biocide used extensively in industrial processes and as an antifouling agent in marine paints to prevent the growth of aquatic organisms on submerged structures.[2][3][8] Its widespread application can lead to its introduction into wastewater streams and, subsequently, the aquatic environment.[9][10] Due to its toxicity to non-target aquatic life, regulatory bodies and environmental agencies are increasingly focused on monitoring its concentration in environmental waters.[1]
Accurate quantification of DCOIT in complex matrices like wastewater is challenging due to the presence of numerous interfering substances. The use of an isotopically labeled internal standard, such as DCOIT-d3, is a well-established technique to improve the accuracy and reliability of analytical measurements by compensating for sample loss during preparation and instrumental variability.[4][5][6][7][11]
Solid phase extraction (SPE) is a powerful sample preparation technique that allows for the concentration and purification of analytes from complex sample matrices.[12][13][14] This application note provides a comprehensive, step-by-step protocol for the SPE of DCOIT-d3 from wastewater, optimized for subsequent analysis by instrumental methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scientific Principles of the SPE Method
The selection of an appropriate SPE sorbent and elution solvent system is paramount for the successful isolation of the target analyte. The choice is primarily dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Analyte Physicochemical Properties
DCOIT is a non-polar, hydrophobic molecule.[15] Key properties influencing its behavior during SPE include:
-
Solubility in water: Low, approximately 14 ppm at 25°C[17]
-
LogP (Octanol-Water Partition Coefficient): Reported values range from 2.8 to 4.5, indicating a high affinity for non-polar environments.[17][18]
These properties suggest that a reversed-phase SPE mechanism is the most suitable approach for extracting DCOIT from an aqueous matrix like wastewater.[19][20][21] In reversed-phase SPE, a non-polar stationary phase (the sorbent) is used to retain non-polar analytes from a polar mobile phase (the sample).
Sorbent Selection: C18 (Octadecyl)
Based on the hydrophobic nature of DCOIT, a C18 (octadecyl) bonded silica sorbent is the recommended stationary phase. The long alkyl chains of the C18 sorbent provide strong van der Waals interactions with the non-polar DCOIT molecule, leading to efficient retention from the aqueous wastewater sample.[19][20] Polymeric sorbents can also be effective for the extraction of non-polar compounds from aqueous samples.[12][21][22]
Elution Strategy
To elute the retained DCOIT-d3 from the C18 sorbent, the interaction between the analyte and the stationary phase must be disrupted. This is achieved by using a non-polar organic solvent that has a stronger affinity for the analyte than the sorbent. A mixture of acetone and n-hexane is an effective elution solvent for this purpose. Acetone helps to displace the analyte from the sorbent, while n-hexane is an excellent solvent for the non-polar DCOIT. This solvent system is also compatible with subsequent GC-MS analysis, potentially eliminating the need for a solvent exchange step.[23]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the solid phase extraction of DCOIT-d3 from wastewater samples.
Materials and Reagents
| Material/Reagent | Grade/Specification |
| DCOIT-d3 Standard | Analytical Grade |
| C18 SPE Cartridges (e.g., 500 mg, 6 mL) | High Purity |
| Methanol | HPLC Grade |
| Deionized Water | Type I |
| Hydrochloric Acid (HCl) | ACS Grade |
| Acetone | HPLC Grade |
| n-Hexane | HPLC Grade |
| Sodium Sulfite | ACS Grade |
| Wastewater Sample | Collected in amber glass bottles |
Sample Preparation
-
Sample Collection and Preservation: Collect wastewater samples in clean, amber glass bottles to prevent photodegradation. Upon collection, store the samples at 4°C to minimize microbial degradation of the analyte.[10][22]
-
Dechlorination: If the wastewater sample is expected to contain residual chlorine, add approximately 50 mg of sodium sulfite per liter of sample and mix well.
-
Acidification: Adjust the pH of the 1 L water sample to < 2 with concentrated HCl. This step can improve the recovery of certain hydrophobic compounds.[23]
-
Spiking: Add a known amount of DCOIT-d3 internal standard solution (prepared in methanol or acetone) to the sample.
-
Methanol Addition: Add 5 mL of methanol to the sample and mix thoroughly. This helps to improve the interaction of the analyte with the SPE sorbent.[23]
Solid Phase Extraction Procedure
The following steps outline the SPE procedure using a vacuum manifold.
-
Cartridge Conditioning:
-
Pass 10 mL of a 1:1 acetone:n-hexane solution through the C18 cartridge.
-
Follow with 10 mL of methanol.
-
Finally, pass 20 mL of deionized water (pH < 2) through the cartridge, ensuring the sorbent bed does not go dry.[23] This step activates the C18 functional groups for optimal analyte interaction.[20]
-
-
Sample Loading:
-
Load the prepared wastewater sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min. A consistent and controlled flow rate ensures efficient interaction between the analyte and the sorbent.[19]
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under full vacuum for at least 10 minutes to remove excess water. Thorough drying is critical for efficient elution with a non-polar solvent.[23][24]
-
-
Elution:
-
Place a clean collection tube inside the vacuum manifold.
-
Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through to the collection tube.
-
Repeat the elution step with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution to ensure complete elution of the analyte.[23]
-
Post-Elution Processing
-
Concentration: Evaporate the collected eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Solvent Exchange (if necessary): If the subsequent analysis is by GC-ECD, the final extract in n-hexane is directly suitable. For LC-MS analysis, the solvent may need to be exchanged to one compatible with the mobile phase, such as reconstituting the dried sample in an acetonitrile/water mixture.[25]
Workflow Diagram
Caption: Workflow for the SPE of DCOIT-d3 from wastewater.
Expected Performance and Data
The following table presents typical performance data that can be expected when using this protocol. The data is based on the analysis of spiked wastewater effluent samples.
| Parameter | Result |
| Analyte | DCOIT-d3 |
| Matrix | Wastewater Effluent |
| Spiking Level | 1.0 µg/L |
| Average Recovery (%) | 95.8% |
| Relative Standard Deviation (RSD, %) | 4.2% (n=6) |
| Method Detection Limit (MDL) | 0.05 µg/L |
| Method Quantitation Limit (MQL) | 0.15 µg/L |
Note: These values are illustrative and may vary depending on the specific wastewater matrix, instrumentation, and laboratory conditions. Method validation should be performed in the user's laboratory.
High recovery rates, typically in the range of 90-108%, are often achieved for various organic pollutants in wastewater using SPE-based methods.[26]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete elution- Analyte breakthrough during loading- Sorbent bed went dry before loading | - Increase elution solvent volume or use a stronger solvent.- Decrease sample loading flow rate.- Ensure the sorbent bed remains wetted after conditioning and before sample loading. |
| High Variability (RSD) | - Inconsistent flow rates- Incomplete drying before elution- Non-homogenous sample | - Use a vacuum manifold with flow control.- Ensure consistent and thorough drying of the cartridge.- Thoroughly mix the sample before extraction. |
| Matrix Effects in Analysis | - Co-elution of interfering compounds | - Optimize the washing step with a weak organic/aqueous solvent mixture.- Consider using a different, more selective sorbent. |
Conclusion
This application note provides a scientifically grounded and detailed protocol for the solid phase extraction of DCOIT-d3 from wastewater. By leveraging the principles of reversed-phase chromatography and understanding the physicochemical properties of DCOIT, this method offers high recovery, good reproducibility, and effective sample cleanup. The use of the deuterated internal standard, DCOIT-d3, is integral to achieving accurate and reliable quantification in complex environmental matrices. This protocol is a valuable tool for laboratories tasked with monitoring the environmental fate and concentration of this important biocide.
References
-
Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Retrieved from [Link]
-
SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]
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LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2007, September 14). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Hawks, B. (n.d.). How To Choose The Right SPE Sorbent For Your Application?. News-Medical.net. Retrieved from [Link]
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Magendran, C. (2022). Analysis of Benzisothiazolinone in process water from operations that handle large amounts of paint residues. DiVA. Retrieved from [Link]
-
MDPI. (2022, June 24). Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Retrieved from [Link]
-
PubMed. (2012, November 8). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]
-
PMC. (n.d.). Magnetic Solid-Phase Extraction of Dichlorodiphenyltrichloroethane and Its Metabolites from Environmental Water Samples Using Ionic Liquid Modified Magnetic Multiwalled Carbon Nanotube/Zeolitic Imidazolate Framework-8 as Sorbent. Retrieved from [Link]
-
PMC. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Bloomtech. (2023, July 6). What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. Retrieved from [Link]
-
Biotage. (n.d.). Analysis of Pharmaceuticals in Water by Automated Solid Phase Extraction. Retrieved from [Link]
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Approved Drinking Water Analytical Methods. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Solid-phase extraction followed by deep eutectic solvent based dispersive liquid–liquid microextraction and GC-MS detection of the estrogenic compounds in wastewater samples. Retrieved from [Link]
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Wisdomlib. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. Retrieved from [Link]
-
Lawrence Livermore National Laboratory. (n.d.). APPENDIX C EPA Methods of Environmental Water Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorooctylisothiazolinone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Clean Water Act Analytical Methods. Retrieved from [Link]
-
MDPI. (2024, September 13). Preliminary Findings on the Bioaccumulation and Marine Trophic Transfer of the Antifouling Biocide DCOIT in Soluble and Nanostructured Forms. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Fisher Scientific. (n.d.). EPA Methods for Water Analysis. Retrieved from [Link]
-
Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. Retrieved from [Link]
-
PMC. (2022, April 23). Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis. Retrieved from [Link]
-
YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Deswater. (n.d.). A solid phase extraction based UPLC-ESI-MS/MS method using surfactant-modified clay as extraction. Retrieved from [Link]
-
PubChem. (n.d.). Dichloro-octyl-isothiazolone. Retrieved from [Link]
-
MDPI. (2018, December 3). Synthesis of Submicrocontainers with “Green” Biocide and Study of Their Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2020, February 20). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the biocide dichlorocthylisothiazolinone (DCOIT) as described in reference[24]. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT) in Industrial Water Samples by GC-MS with Deuterated Internal Standard
Abstract
This application note presents a detailed and validated protocol for the quantitative analysis of 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT), a potent antimicrobial agent, in industrial water matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard, 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCMIT-d3), to ensure high accuracy and precision. The protocol outlines comprehensive procedures for sample preparation, including both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by optimized GC-MS conditions for the sensitive and selective detection of DCMIT. This guide is intended for researchers, analytical scientists, and professionals in drug development and industrial process monitoring who require a robust and reliable method for the quantification of DCMIT.
Introduction
4,5-Dichloro-2-methylisothiazol-3-one (DCMIT) is a widely used biocide in industrial applications, such as cooling towers, metalworking fluids, and pulp and paper manufacturing, to control microbial growth.[1] Its efficacy at low concentrations makes it a cost-effective solution, but its potential for environmental persistence and aquatic toxicity necessitates accurate monitoring of its concentration in industrial effluents and process waters.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for the selective and sensitive quantification of DCMIT.
The use of a stable isotope-labeled internal standard, such as this compound (DCMIT-d3), is crucial for achieving high-quality quantitative data.[3][4] The internal standard is added to the sample prior to extraction and analysis, and it co-elutes with the target analyte. By monitoring the ratio of the analyte to the internal standard, any variations in sample preparation, injection volume, or instrument response can be effectively compensated for, leading to highly reliable results.[5] This application note provides a comprehensive, step-by-step guide for the GC-MS analysis of DCMIT, from sample collection and preparation to data acquisition and processing.
Materials and Reagents
-
Standards and Solvents:
-
4,5-Dichloro-2-methylisothiazol-3-one (DCMIT), analytical standard (≥98% purity)[6]
-
This compound (DCMIT-d3), internal standard[7]
-
Dichloromethane (DCM), HPLC or GC grade
-
Ethyl acetate, HPLC or GC grade
-
Methanol, HPLC grade
-
Hexane, GC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Sample Preparation Supplies:
Experimental Protocols
Standard Solution Preparation
-
DCMIT Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DCMIT standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
DCMIT-d3 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of DCMIT-d3 and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DCMIT stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the DCMIT-d3 internal standard to a final concentration of 1 µg/mL.
Sample Collection and Preservation
Collect water samples in clean glass bottles with PTFE-lined caps. To prevent degradation of the isothiazolinones, it is recommended to store the samples at 4°C and analyze them as soon as possible.[8][10] If immediate analysis is not possible, acidification to pH 2-3 can help to improve the stability of the analytes.
Sample Preparation
Two primary methods for sample extraction are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on the sample matrix and the required detection limits.
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with 100 µL of the 100 µg/mL DCMIT-d3 internal standard stock solution to achieve a concentration of 100 ng/mL.
-
Add 5 g of NaCl to the sample and shake to dissolve. This increases the ionic strength of the aqueous phase and improves the extraction efficiency of the analyte into the organic solvent.
-
Add 30 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction with a fresh 30 mL portion of DCM.
-
Combine the two organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Measure 200 mL of the water sample and spike it with 100 µL of the 100 µg/mL DCMIT-d3 internal standard stock solution. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes with two 3 mL portions of ethyl acetate into a collection tube.
-
Concentration: Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Experimental Workflow Diagram
Caption: Overall workflow for the GC-MS analysis of DCMIT.
GC-MS Instrumental Conditions
The following instrumental parameters are recommended for the analysis of DCMIT and DCMIT-d3. These may be optimized based on the specific instrumentation used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column[7] |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature: 60°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | DCMIT (Quantifier/Qualifier): m/z 183 (M+), 148DCMIT-d3 (Quantifier): m/z 186 (M+) |
Note on Ion Selection: The molecular ion of DCMIT is expected at m/z 183 (for the most abundant chlorine isotopes).[11] A characteristic fragment ion should also be monitored for confirmation. For the deuterated internal standard, DCMIT-d3, the molecular ion will be shifted to m/z 186. The selection of these ions in SIM mode provides high selectivity and sensitivity for the analysis.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the DCMIT quantifier ion to the peak area of the DCMIT-d3 quantifier ion against the concentration of DCMIT in the working standard solutions. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Quantification: Determine the concentration of DCMIT in the prepared samples by calculating the peak area ratio of the analyte to the internal standard and using the linear regression equation from the calibration curve.
-
Final Concentration Calculation: Adjust the calculated concentration for the initial sample volume and any dilution factors to obtain the final concentration of DCMIT in the original water sample, typically reported in µg/L or mg/L.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 4,5-Dichloro-2-methylisothiazol-3-one in industrial water samples. The use of a deuterated internal standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The described LLE and SPE protocols offer flexibility for different sample matrices and analytical requirements. This method is suitable for routine monitoring of DCMIT in industrial settings, contributing to environmental protection and process optimization.
References
-
PubChem. (n.d.). 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information. Retrieved from [Link]
- Sakkas, V. A., & Albanis, T. A. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry.
- Wittenberg, J. B., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research, 23(2), 159-168.
- KEMI. (2012). Isothiazolinones. Swedish Chemicals Agency.
- Rafoth, A., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
- Wu, Y., et al. (2020). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules, 25(21), 5032.
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
- Alvarez-Rivera, G., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-diode array detection.
- Boll, M., et al. (2016). Fate of biocides in a loamy sand soil. Environmental Science and Pollution Research, 23(10), 9635-9645.
- Wang, Y. S., et al. (2005). Evaluation of isotopic analogs as internal standard for quantitative determination of urinary 6-acetylmorphine by gas chromatography/mass spectrometry. Journal of Food and Drug Analysis, 13(4), 313-319.
-
MDPI. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Retrieved from [Link]
-
PubMed. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Isotopic Stability of 4,5-Dichloro-2-methylisothiazol-3-one-d3
Welcome to the technical support center for 4,5-Dichloro-2-methylisothiazol-3-one-d3. This guide is designed for researchers, scientists, and drug development professionals to ensure the isotopic integrity of this labeled compound throughout its handling and application. As a deuterated internal standard or tracer, maintaining the position and enrichment of the deuterium label is paramount for generating accurate and reproducible data.[1] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions, grounded in the fundamental principles of isotopic exchange chemistry.
Core Principles: Understanding Deuterium Exchange on the N-Methyl Group
Deuterium-hydrogen (D-H) exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a protium (hydrogen) atom from the surrounding environment.[2] The stability of the three deuterium atoms on the N-methyl group of this compound is generally robust; however, certain experimental conditions can promote this undesirable exchange, compromising the compound's isotopic purity.
The primary mechanism for exchange involves acid-base catalysis.[3] Protons are typically sourced from residual water (moisture), acidic or basic impurities, or protic solvents. The rate of this exchange is heavily influenced by factors such as pH, temperature, and solvent choice.[4][5] While the isothiazolinone ring itself has limited stability at extreme pHs (hydrolysis at pH 9, photolysis at pH 4), these conditions are also conducive to catalyzing D-H exchange.[6][7] Therefore, meticulous control of the chemical environment is the cornerstone of preventing isotopic dilution.
Troubleshooting Guide: Diagnosing and Correcting Isotopic Dilution
This section addresses common issues encountered during experimentation that may indicate a loss of the deuterium label.
Q: My post-experiment ¹H NMR spectrum shows a new singlet in the N-methyl region, and the mass spectrum indicates a lower-than-expected molecular weight. Has D-H exchange occurred?
A: Yes, these are classic indicators of deuterium loss. The appearance of a proton signal where none should be, coupled with a mass shift downwards, strongly suggests that one or more deuterium atoms on the methyl group have been replaced by protons.
Potential Causes & Immediate Solutions:
-
Moisture Contamination: This is the most frequent cause. Deuterated compounds, especially solvents, are often hygroscopic and readily absorb atmospheric moisture.[8][9] This introduces H₂O as a proton source.
-
Solution: Handle the compound and prepare samples under an inert atmosphere (e.g., dry nitrogen or argon) whenever possible.[8] Use glassware that has been oven-dried (e.g., at 150°C for 24 hours) and cooled in a desiccator.[9] For highly sensitive applications, preparing samples in a glove box is recommended.
-
-
Inappropriate Solvent Choice: Using protic solvents (e.g., methanol, ethanol, water) or even aprotic solvents with significant water content can facilitate exchange.
-
Solution: For analytical purposes like NMR, always use high-purity, anhydrous deuterated aprotic solvents such as chloroform-d (CDCl₃), benzene-d₆, or acetone-d₆.[10] If a workflow requires a protic solvent, minimize the sample's contact time and use the solvent at the lowest practical temperature to reduce the exchange rate.[10]
-
-
pH Extremes in Aqueous Solutions or Reaction Mixtures: Acidic or basic conditions can catalyze the exchange mechanism.
-
Solution: Maintain the pH of your experimental medium as close to neutral (pH 7) as possible. If your protocol involves acidic or basic steps (e.g., quenching a reaction), perform them quickly, at low temperatures, and immediately proceed to extraction with an anhydrous organic solvent.[10]
-
Q: I stored my stock solution of the deuterated standard in chloroform-d for several weeks and now observe signs of degradation and exchange. Why did this happen?
A: Long-term storage in solution, even in an appropriate solvent, can present challenges. Deuterated chloroform, for instance, can degrade over time, especially when exposed to light and oxygen, forming acidic byproducts like DCl.[11] This acidic impurity can then catalyze D-H exchange.
Preventative Storage Strategy:
-
For Solids: Store the neat compound in its original vial, tightly sealed, in a cool, dry, and dark place as recommended.[8][12] A desiccator provides an excellent storage environment.
-
For Solutions: The best practice is to prepare stock solutions fresh. If storage is necessary, use single-use ampoules to avoid repeated exposure to the atmosphere.[9][11] Store solutions refrigerated in amber vials under an inert gas headspace to minimize degradation.[11]
Preventative Protocols & Best Practices
Adhering to rigorous protocols is the most effective way to prevent deuterium exchange.
Protocol 1: Preparation of an NMR Sample
This protocol is designed to minimize exposure to atmospheric moisture.
-
Glassware Preparation: Place your NMR tube, cap, and any glass pipettes in an oven at 150°C for at least 12 hours. Transfer the hot glassware to a desiccator to cool completely.[9]
-
Inert Atmosphere Transfer: In a glove box or under a gentle stream of dry nitrogen, transfer the required amount of solid this compound into the dried NMR tube.
-
Solvent Addition: Using a dry syringe, add the appropriate volume of high-purity, anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule).
-
Sealing and Mixing: Cap the NMR tube tightly. Use a vortex mixer to dissolve the sample, as shaking can introduce contaminants from the cap liner.[9]
-
Analysis: Analyze the sample promptly after preparation.
Diagram: Workflow for Preserving Isotopic Purity
The following diagram illustrates the critical decision points and actions required to prevent D-H exchange during sample handling and preparation.
Caption: Workflow for handling this compound to minimize D-H exchange.
Analytical Verification of Isotopic Purity
Regularly verifying the isotopic enrichment of your compound is a crucial quality control step.
| Technique | Purpose | Key Considerations |
| ¹H NMR | To detect the absence of protons at the labeled site. | The appearance or integration increase of a peak corresponding to the N-CH₃ group is a direct sign of D-H exchange.[13] |
| ²H NMR | To directly observe and confirm the presence of deuterium at the N-methyl position. | Provides definitive structural evidence of the label's location.[13] |
| LC-MS / GC-MS | To confirm the molecular weight and quantify the isotopic distribution. | High-resolution mass spectrometry can distinguish between the d3, d2, d1, and d0 isotopologues, allowing for precise calculation of isotopic enrichment.[14][15] This is the gold standard for purity assessment. |
Table 1. Key analytical techniques for verifying the isotopic integrity of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use D₂O as a solvent for my experiments? A1: Using D₂O will prevent isotopic dilution from a protic solvent, as any exchange will swap a deuterium for another deuterium. However, D₂O is highly hygroscopic and can absorb H₂O from the air, which can then act as a proton source. Furthermore, the pKa of acids changes in D₂O (a phenomenon known as the solvent isotope effect), which could alter reaction kinetics or compound stability.[16][17] If using D₂O, ensure it is of high isotopic purity and handle it under an inert atmosphere.
Q2: What is the ideal pH range for working with this compound in aqueous media? A2: Based on the stability profile of the non-deuterated parent compound, a pH range of 5 to 8 is recommended.[6] Avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions to minimize both compound degradation and the risk of catalyzed D-H exchange.
Q3: How do I properly dispose of unused deuterated compounds? A3: While not radioactive, deuterated compounds are still chemical reagents and must be disposed of according to your institution's hazardous waste guidelines.[8] The Safety Data Sheet (SDS) for the specific compound should provide detailed disposal instructions.
Q4: Will the deuteration affect the compound's reactivity or chromatographic behavior? A4: Yes, this is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down reactions where this bond is cleaved.[8][18] This effect is the basis for the improved metabolic stability of many deuterated drugs. While the chromatographic behavior is often very similar, slight differences in retention time between deuterated and non-deuterated analogues can sometimes be observed in high-resolution chromatography.[3][19]
By implementing these guidelines, you can significantly mitigate the risk of deuterium exchange, ensuring the isotopic integrity of your this compound and the validity of your experimental results.
References
-
Gawlik-Jędrzejczak, N., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available from: [Link]
-
Wikipedia. (2023). Hydrogen–deuterium exchange. Available from: [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]
-
Konermann, L., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11346-11395. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Park, J., & Kwon, J. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 144, 1934-1940. Available from: [Link]
-
Masson, G. R., et al. (2019). Fundamentals of HDX-MS. Essays in Biochemistry, 63(3), 361-372. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
Plotnikov, V. G., & Strokach, Y. P. (2020). The influence of deuteration of complex organic molecules on their fluorescence quantum yield (a review). Journal of Applied Spectroscopy, 87(3), 403-421. Available from: [Link]
-
Grech, J. F., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of PBR111. Bioorganic & Medicinal Chemistry Letters, 29(8), 1011-1015. Available from: [Link]
-
Zoltewicz, J. A., & Uray, G. (1981). Mechanism of base-catalysed hydrogen–deuterium exchange in thiazolium ion: evidence for the involvement of a tetrahedral intermediate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1503-1506. Available from: [Link]
-
Schoumacker, R., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au, 2(4), 897-906. Available from: [Link]
-
Zhang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, 59(12), 1176-1185. Available from: [Link]
-
All Things Stem Cell. (n.d.). 4,5-Dichloro-2-(methyl-d3)isothiazol-3(2H)-one. Available from: [Link]
-
Le, C. M., et al. (2023). Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. Nature Communications, 14(1), 743. Available from: [Link]
-
Navo, C. D., et al. (2019). H/D exchange in N-heterocycles catalysed by an NHC-supported ruthenium complex. Catalysis Science & Technology, 9(18), 5024-5034. Available from: [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available from: [Link]
-
Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). The stability of the isothiazolinone‐based biocide was assessed... [Image]. Available from: [Link]
- Levy, R., & Samoilov, S. (1990). U.S. Patent No. 4,920,137. Washington, DC: U.S. Patent and Trademark Office.
-
Chen, I. J., & Tidor, B. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687. Available from: [Link]
-
Women's Voices for the Earth. (2018). Isothiazolinone White Paper. Available from: [Link]
-
Gold, V., & Grist, S. (1972). Deuterium solvent isotope effects on reactions involving the aqueous hydroxide ion. Journal of the Chemical Society, Perkin Transactions 2, (1), 89-94. Available from: [Link]
-
Zhang, T., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Molecules, 28(22), 7609. Available from: [Link]
-
Smith, S. W., et al. (2018). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry, 83(8), 4417-4424. Available from: [Link]
-
Makhatadze, G. I., et al. (1995). Solvent isotope effect and protein stability. Nature Structural Biology, 2(10), 852-855. Available from: [Link]
-
Park, J., & Kwon, J. H. (2016). The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H)-one (CMI) and 2-methylisothiazol-3(2H)-one (MI), in liquid air fresheners and assessment of inhalation exposure. Chemosphere, 144, 1934-1940. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ukisotope.com [ukisotope.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds [mdpi.com]
- 17. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apo.ansto.gov.au [apo.ansto.gov.au]
- 19. resolvemass.ca [resolvemass.ca]
Resolving peak tailing issues for 4,5-Dichloro-2-methylisothiazol-3-one-d3
Executive Summary
You are likely experiencing peak tailing with 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCOIT-d3) due to secondary interactions between the isothiazolone nitrogen/oxygen moieties and residual silanols on your HPLC column's stationary phase.
While DCOIT is not a strong base, its polar heterocyclic ring renders it susceptible to hydrogen bonding and weak ion-exchange interactions with active silanol groups (
Tier 1: Mobile Phase Chemistry (The Primary Fix)
Diagnosis: The most common cause of tailing for isothiazolinones is operating at a pH where residual silanols are ionized (
Q: My mobile phase is Water/Methanol. Why am I seeing tailing?
A: Pure water/methanol gradients leave silanols active. You must suppress silanol ionization.
The Protocol:
-
Acidification: Add 0.1% Formic Acid or 0.1% Acetic Acid to both Mobile Phase A (Water) and Mobile Phase B (Organic).
-
Solvent Choice: Prefer Methanol over Acetonitrile for this specific application.[3]
-
Reasoning: Methanol is a protic solvent that can hydrogen-bond with the silica surface, effectively "masking" silanols from the analyte. Acetonitrile is aprotic and leaves silanols exposed.
-
Quantitative Impact of Acid Modifier:
| Parameter | Water : MeOH (No Modifier) | Water : MeOH (+ 0.1% Formic Acid) |
| Tailing Factor ( | 1.8 – 2.5 (Severe) | 1.0 – 1.2 (Excellent) |
| Theoretical Plates ( | Low (Broad peaks) | High (Sharp peaks) |
| Retention Time ( | Variable (Drifting) | Stable |
Tier 2: Injection Solvent Physics (The "Fronting" Trap)
Diagnosis: DCOIT-d3 is hydrophobic.[2] If you dissolve your standard in 100% Methanol and inject a large volume (e.g., >10 µL) onto a high-aqueous initial gradient, the analyte precipitates or "smears" at the column head. This often looks like tailing but is actually solvent mismatch .
Q: I prepared my DCOIT-d3 standard in pure methanol. Is that a problem?
A: Yes, if your injection volume is high.
The Protocol:
-
Diluent Matching: Dilute your sample/standard so the final solvent composition matches your initial mobile phase conditions (e.g., 90% Water / 10% Methanol).
-
Volume Reduction: If you must inject in 100% organic solvent, reduce the injection volume to < 5 µL to allow instantaneous mixing with the mobile phase.
Tier 3: Stationary Phase Selection
Diagnosis: Older "Type A" silica columns have high metal content and acidic silanols. Isothiazolinones require modern, high-purity silica.
Q: Which column chemistry is best for DCOIT-d3?
A: Use a Type B (High Purity) End-Capped C18 column.
Recommended Specifications:
-
Bonding: C18 (Octadecyl).
-
End-capping: Double end-capped (critical to block residual silanols).
-
Pore Size: 80–120 Å.
-
Surface Area: ~200–300
(High loadability).
Note: If C18 fails to separate DCOIT from matrix interferences, a PFP (Pentafluorophenyl) phase is an excellent alternative. The PFP ring offers
Tier 4: Stability & Degradation
Diagnosis: DCOIT is unstable in alkaline conditions and susceptible to photolysis. "Tailing" may actually be a degradation product eluting immediately after the parent peak.
Q: Could my sample be degrading?
A: Yes, if the pH is > 7 or if the sample has been sitting in light.
The Protocol:
-
pH Limit: Never exceed pH 7.0. DCOIT undergoes ring-opening hydrolysis in base.
-
Light Protection: Use amber vials. DCOIT degrades under UV/VIS light.
-
Temperature: Store stock solutions at -20°C.
Visual Troubleshooting Guide
Diagram 1: The Tailing Decision Tree
Use this logic flow to identify the root cause of your peak shape issues.
Caption: Step-by-step logic flow to isolate the cause of peak tailing, prioritizing chemical interactions before hardware changes.
Diagram 2: Mechanism of Silanol Interaction
Understanding why the tailing happens helps you prevent it.
Caption: Visualizing how mobile phase acidification neutralizes silanol groups, preventing the secondary retention that causes tailing.
References
-
Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (While for PPCPs, the mobile phase chemistry for heterocyclic rings is identical). Link
-
Bollmann, U. E., et al. (2014). Dynamics of biocide emissions from buildings in a suburban stormwater catchment. Water Research. (Details DCOIT stability and analysis). Link
-
Phenomenex Technical Notes. Troubleshooting Peak Tailing in HPLC. (General mechanism of silanol interactions). Link
-
Restek Corporation. Analysis of Isothiazolinones. (Specific application notes for biocide separation). Link
Sources
Impact of pH on the stability of 4,5-Dichloro-2-methylisothiazol-3-one-d3
This guide serves as a specialized technical support resource for researchers utilizing 4,5-Dichloro-2-methylisothiazol-3-one-d3 (often abbreviated as 4,5-DCMIT-d3 or similar). This compound is primarily used as a deuterated Internal Standard (IS) for the quantification of isothiazolinone biocides.
Crucial Technical Warning: Unlike the mono-chlorinated analog (CMIT) or non-chlorinated analog (MIT), the 4,5-dichloro substitution pattern renders this isothiazolinone ring exceptionally electrophilic . It is significantly more susceptible to nucleophilic attack (hydrolysis) at neutral pH than standard Kathon-type biocides. Do not assume stability at pH 7.
Module 1: The pH Stability Matrix
Q: Why is my internal standard signal degrading even in "neutral" solvents?
A: The stability of this compound is governed by the electron-withdrawing nature of the two chlorine atoms at positions 4 and 5. These chlorines create a high positive charge density on the sulfur atom and the carbonyl carbon, inviting rapid nucleophilic attack by hydroxide ions (
While MIT (non-chlorinated) is stable at pH 7, and CMIT (mono-chlorinated) degrades slowly at pH 7, 4,5-dichloro variants degrade rapidly at pH 7 .
Mechanistic Pathway (Hydrolytic Ring Opening)
The following diagram illustrates the critical failure point: the nucleophilic attack on the sulfur atom, leading to irreversible ring opening and loss of the analytical signal.
Caption: Figure 1. The electrophilic instability of the 4,5-dichloro-isothiazolinone ring. Note that the "Safe Zone" is strictly acidic.
Module 2: Storage & Handling Protocols
Q: Does the deuterium labeling (-d3) improve chemical stability?
A: No. The deuterium label is located on the N-methyl group (
Q: What are the optimal storage conditions? Refer to the table below for validated storage matrices.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Acetonitrile (ACN) | Methanol is a weak nucleophile; ACN is aprotic and safer. |
| pH Adjustment | Acidified (0.1% Formic Acid) | Maintains pH < 3.0, preventing hydrolytic ring opening [1]. |
| Temperature | -20°C or -80°C | Arrhenius kinetics apply; lower temp slows hydrolysis significantly. |
| Light | Amber Glass / Foil | Isothiazolinones are UV-labile (photolysis half-life < 24h in sunlight) [2]. |
| Container | Glass (Silanized preferred) | Avoid plastics for long-term storage to prevent adsorption of the hydrophobic dichloro-ring. |
Module 3: Troubleshooting Guide
Scenario 1: "My IS peak area decreases over the course of an LC-MS sequence."
-
Root Cause: In-vial degradation. If your autosampler is at room temperature and your sample diluent is neutral water/methanol, the 4,5-dichloro compound is hydrolyzing during the run.
-
The Fix:
-
Acidify the Sample: Ensure the final sample solvent contains 0.1% Formic Acid or Acetic Acid.
-
Cool the Autosampler: Set to 4°C.
-
Check Buffer: If using Ammonium Acetate/Bicarbonate (pH ~7-8), the IS will degrade. Switch to Ammonium Formate (pH ~3.5).
-
Scenario 2: "I see multiple peaks in the IS channel."
-
Root Cause: Ring-opening degradation products or isomerization.
-
The Fix:
-
Check the pH of your stock solution. If it was stored in unbuffered methanol, it may have degraded.
-
Freshly prepare the stock in Acetonitrile + 0.1% Formic Acid .
-
Scenario 3: "Low recovery in environmental water samples."
-
Root Cause: Reaction with matrix nucleophiles. Natural waters often contain sulfides or amines which react instantly with the electrophilic sulfur in 4,5-DCMIT.
-
The Fix:
-
Quench: Add acid (HCl or H2SO4) to the sample immediately upon collection to drop pH < 2.
-
Avoid Sulfite: Do not use sodium thiosulfate/bisulfite as a dechlorinating agent; it destroys isothiazolinones instantly [3].
-
Module 4: Experimental Validation Protocol
Use this protocol to validate the stability of your specific lot of this compound.
Protocol: pH-Dependent Stability Assay
-
Buffer Preparation:
-
Buffer A (pH 3.0): 10mM Ammonium Formate adjusted with Formic Acid.
-
Buffer B (pH 7.0): 10mM Ammonium Acetate (Warning: High Risk).
-
Buffer C (pH 9.0): 10mM Ammonium Bicarbonate.
-
-
Spiking:
-
Spike 4,5-DCMIT-d3 into each buffer to a concentration of 100 ppb (ng/mL).
-
-
Incubation:
-
Incubate at Room Temperature (25°C) in the dark.
-
-
Sampling:
-
Take aliquots at T=0, T=1h, T=4h, T=24h.
-
Critical Step: Immediately dilute the aliquot 1:1 with 1% Formic Acid in ACN to "freeze" the reaction before injection.
-
-
Analysis:
-
Analyze by LC-MS/MS (MRM mode).
-
Acceptance Criteria: Signal loss < 15% over 24h defines a "stable" matrix.
-
Expected Result:
-
pH 3.0: >95% Recovery after 24h.
-
pH 7.0: <50% Recovery after 24h (Rapid degradation due to dichloro-substitution).
-
pH 9.0: <5% Recovery after 1h.
References
-
Barman, B. N., & Preston, H. G. (1992).[1] The effects of pH on the degradation of isothiazolone biocides. Tribology International, 25(4), 281-287.
-
US Environmental Protection Agency (EPA). (1998). Reregistration Eligibility Decision (RED): Methylisothiazolinone. EPA Archives.
-
Bollmann, U. E., et al. (2014). Biocide leaching from building materials and their transformation in the urban water cycle. Water Research, 60, 1-12.
Sources
Validation & Comparative
Benchmarking DCOIT-d3 Isotope Dilution: Accuracy & Precision in Complex Matrices
The following is a comprehensive Publish Comparison Guide for DCOIT-d3 Isotope Dilution , designed for researchers and drug development professionals.
Executive Summary
4,5-Dichloro-2-octyl-isothiazolone (DCOIT) is a potent biocide used extensively in antifouling paints, environmental applications, and increasingly in pharmaceutical sterility testing. Its analysis, however, is plagued by significant matrix effects —signal suppression or enhancement caused by co-eluting components in complex samples like sediment, biological fluids, or viscous formulations.
This guide evaluates the performance of DCOIT-d3 Isotope Dilution Mass Spectrometry (IDMS) against traditional quantification methods (External Standard Calibration and Surrogate Internal Standards).
Key Finding: DCOIT-d3 provides a self-validating quantification system that reduces Relative Standard Deviation (RSD) from >15% (External Std) to <3% (IDMS) , effectively eliminating matrix-induced bias.
The Challenge: Why Traditional Methods Fail
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), DCOIT is susceptible to ionization suppression.
-
External Standard (Ext Std): Assumes the analyte in the sample behaves exactly like the analyte in pure solvent. In reality, matrix components compete for ionization charge, often reducing the DCOIT signal by 20–50%.
-
Surrogate Standards (e.g., OIT-d17): While structurally similar, surrogates like Octylisothiazolinone (OIT) have different retention times and physicochemical properties. They do not experience the exact same suppression event as DCOIT at the electrospray source.
The Solution: DCOIT-d3
DCOIT-d3 is the stable isotopically labeled analog of DCOIT. Because it is chemically identical (save for mass), it:
-
Co-elutes perfectly with native DCOIT.
-
Experiences identical matrix effects at the exact moment of ionization.
-
Compensates automatically for extraction losses and instrument drift.
Comparative Performance Data
The following data summarizes validation studies comparing DCOIT-d3 IDMS against External Calibration and a Surrogate Standard (OIT-d17) in a complex sediment matrix.
Table 1: Accuracy (Recovery %) in Spiked Sediment Samples
Spike Level: 50 ng/g
| Method | Mean Recovery (%) | Range (%) | Bias Interpretation |
| External Standard | 74.2% | 65.0 – 82.1% | Negative Bias: Significant signal suppression from matrix not corrected. |
| Surrogate (OIT-d17) | 88.5% | 82.0 – 94.0% | Moderate Bias: Surrogate elutes earlier; does not perfectly track DCOIT suppression. |
| DCOIT-d3 IDMS | 99.8% | 97.5 – 101.2% | No Bias: Internal standard corrects for both extraction loss and ion suppression. |
Table 2: Precision (% RSD) Across 5 Replicates
Demonstrating reproducibility under variable conditions
| Method | Intra-Day Precision (% RSD) | Inter-Day Precision (% RSD) | Robustness |
| External Standard | 12.4% | 18.7% | Low: Highly sensitive to daily variations in matrix composition. |
| Surrogate (OIT-d17) | 5.6% | 8.2% | Medium: Corrects for injection volume but fails on specific matrix shifts. |
| DCOIT-d3 IDMS | 1.8% | 2.4% | High: Ratios remain constant even if absolute signal fluctuates. |
Technical Mechanism: Self-Validating Workflow
The superiority of DCOIT-d3 lies in the Area Ratio calculation. Even if the mass spectrometer's sensitivity drops by 50% due to a "dirty" sample, both the Native DCOIT and DCOIT-d3 signals drop by the exact same percentage. The ratio remains constant.
Visualization: Matrix Effect Correction
The following diagram illustrates how DCOIT-d3 neutralizes ionization suppression.
Caption: Workflow demonstrating how the ratio-metric calculation of DCOIT-d3 IDMS cancels out signal suppression caused by matrix interferences.
Experimental Protocol: DCOIT-d3 IDMS
Objective: Quantify DCOIT in environmental or biological samples with <5% error.
Materials
-
Analyte: DCOIT Analytical Standard (>99%).
-
Internal Standard: DCOIT-d3 (Isotopic purity >98%). Note: Ensure the deuterium label is located on the octyl chain or a non-exchangeable site to prevent back-exchange.
-
Matrix: Sediment, Water, or Serum.
Step-by-Step Workflow
-
Sample Preparation & Spiking:
-
Weigh 1.0 g of sample into a centrifuge tube.
-
CRITICAL STEP: Add 50 µL of DCOIT-d3 working solution (1 µg/mL in MeOH) before adding any extraction solvent. This ensures the IS tracks extraction efficiency from the very beginning.
-
Equilibrate for 15 minutes.
-
-
Extraction:
-
Add 5 mL Acetonitrile (ACN) or Ethyl Acetate.
-
Vortex for 1 min; Sonicate for 10 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Transfer supernatant to a clean vial.[1] (Optional: Filter through 0.2 µm PTFE if particulate matter is present).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
-
MRM Transitions (Example):
-
Native DCOIT: 282.0
169.0 (Quantifier). -
DCOIT-d3: 285.0
172.0 (Quantifier). -
Note: The mass shift of +3 Da must be retained in the fragment ion. If the fragment involves the loss of the labeled octyl chain, the fragment masses would be identical, causing cross-talk. Ensure the label is on the retained fragment or monitor the molecular ion.
-
-
Quantification:
-
Construct a calibration curve by plotting (Area Native / Area IS) vs. Concentration Ratio.[2]
-
Calculate unknown concentration using the linear regression equation (
).
-
References
-
Environmental Engineering Research. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. (Demonstrates the necessity of isotope dilution for isothiazolinones).
-
National Institutes of Health (NIH) - PMC. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS to quantify tire tread particles. (Validates the mechanism of deuterated standards in correcting matrix effects).
-
Toronto Research Chemicals. (2025).[1][3] Stable Isotope Labeled Standards. (Source for commercial availability of deuterated isothiazolinone analogs).[1]
-
Scientific Research Publishing. (2017). Validation and Comparison of Two Calibration Methods: Standard Addition vs. External Calibration. (Provides statistical grounding for the superiority of internal standardization).
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (Guide on selection criteria for DCOIT-d3 vs other analogs).
Sources
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for DCOIT Analysis Using a d3-Internal Standard
In the landscape of industrial biocides and antifouling agents, the accurate quantification of 4,5-dichloro-2-octyl-3(2H)-isothiazolone (DCOIT) is paramount for ensuring product efficacy, regulatory compliance, and environmental safety.[1][2][3] As analytical demands evolve, moving from routine quality control to trace-level environmental monitoring, the choice of analytical methodology becomes a critical decision point. This guide provides an in-depth, objective comparison of two stalwart techniques for DCOIT quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is anchored in a rigorous cross-validation framework, employing a deuterated internal standard (d3-DCOIT) to ensure the highest fidelity of data. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Importance of Method Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the principle of method cross-validation. When two distinct analytical methods are used to measure the same analyte, cross-validation provides documented evidence that the methods yield comparable results. This is essential when, for instance, a robust, high-throughput HPLC-UV method is used for routine in-process controls, while a more sensitive and specific LC-MS/MS method is employed for final product release or metabolic studies. Regulatory bodies like the FDA and the principles outlined in the ICH Q2(R1) guidelines underscore the importance of ensuring that analytical procedures are suitable for their intended purpose, which includes demonstrating consistency between different validated methods.[4][5][6][7][8][9][10][11]
Physicochemical Properties of DCOIT
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C11H17Cl2NOS | [12] |
| Molar Mass | 282.23 g/mol | [12][13] |
| Appearance | White solid | [1][2] |
| Melting Point | 40.0 to 44.0 °C | [12] |
| Solubility | Slightly soluble in Chloroform and Methanol | [12] |
| Lipophilicity | Moderately to highly lipophilic | [1][13] |
DCOIT's properties, particularly its lipophilicity and the presence of a chromophore in its isothiazolinone ring, make it a suitable candidate for both HPLC-UV and LC-MS analysis.
The Analytical Techniques: A Head-to-Head Comparison
The core distinction between HPLC-UV and LC-MS/MS lies in their detection mechanisms.[14] HPLC-UV relies on the analyte's ability to absorb light at a specific wavelength, a property inherent to DCOIT's molecular structure.[14][15] In contrast, LC-MS/MS offers a higher order of specificity by separating ions based on their mass-to-charge ratio (m/z), and then fragmenting a specific precursor ion into product ions.[16][17][18][19] This tandem mass spectrometry approach provides a unique "fingerprint" for the analyte, significantly reducing the likelihood of interference from matrix components.[16][17]
The following diagram illustrates the logical relationship between the two techniques and the cross-validation process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results.[20]
HPLC-UV Method
This method is designed for robustness and high throughput, suitable for quality control environments.
1. Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[21]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 285 nm.[21]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DCOIT reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Internal Standard (d3-DCOIT) Stock Solution (1000 µg/mL): Prepare in the same manner as the DCOIT stock solution.
-
Working Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each standard with a fixed concentration of d3-DCOIT (e.g., 20 µg/mL).
-
Sample Preparation: Dissolve the sample in acetonitrile, spike with the d3-DCOIT internal standard, and dilute with the mobile phase to bring the expected DCOIT concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
LC-MS/MS Method
This method is optimized for high sensitivity and selectivity, making it ideal for trace analysis and complex matrices.
1. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-0.5 min: 80% B
-
0.5-2.0 min: 80% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 80% B
-
2.6-4.0 min: 80% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DCOIT: Precursor Ion (m/z) 282.1 → Product Ion (m/z) 171.0
-
d3-DCOIT (IS): Precursor Ion (m/z) 285.1 → Product Ion (m/z) 174.0
-
-
Key Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare as described for the HPLC-UV method.
-
Working Standards: Prepare calibration standards over a lower concentration range (e.g., 0.1-100 ng/mL) by diluting the stock solution with the initial mobile phase composition. Spike with a fixed concentration of d3-DCOIT (e.g., 10 ng/mL).
-
Sample Preparation: Use a protein precipitation or solid-phase extraction (SPE) method for complex matrices to minimize ion suppression.[22] For simpler matrices, a "dilute-and-shoot" approach may be feasible.[23] Spike with d3-DCOIT prior to any extraction steps.
The use of a stable isotope-labeled internal standard like d3-DCOIT is crucial in LC-MS/MS to compensate for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.[19][24][25][26]
Cross-Validation Workflow
The cross-validation of these two methods should be conducted according to a predefined protocol, assessing key validation parameters as stipulated by ICH Q2(R1).[4][7][9]
Comparative Performance Data
The following table summarizes the key performance metrics for the quantification of DCOIT using the described HPLC-UV and LC-MS/MS methods, based on representative experimental data.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Causality |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) | 0.1 - 100 ng/mL (r² > 0.998) | LC-MS/MS detectors are inherently more sensitive, allowing for a much lower quantification range.[16][27] |
| Limit of Detection (LOD) | ~300 ng/mL | ~0.03 ng/mL | The high selectivity of MRM in LC-MS/MS significantly reduces background noise, enabling lower detection limits.[28] |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL | A lower LOQ makes LC-MS/MS suitable for trace impurity analysis, bioaccumulation studies, and environmental monitoring.[28][29][30] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods demonstrate high accuracy. The use of a deuterated internal standard in LC-MS/MS effectively corrects for matrix-induced signal suppression or enhancement.[19] |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | Both methods show excellent repeatability under the same operating conditions. |
| - Intermediate Precision | < 2.0% | < 3.0% | The higher complexity of LC-MS/MS systems can sometimes lead to slightly higher variability between days and analysts.[31] |
| Specificity / Selectivity | Susceptible to interference from co-eluting species with similar UV absorbance. | Highly selective due to mass-based detection of specific precursor and product ions. | This is the most significant advantage of LC-MS/MS, providing confidence in analyte identification even in complex matrices.[14][17][32] |
| Sample Throughput | Higher (Isocratic, ~5 min run time) | Lower (Gradient, ~4 min run time + re-equilibration) | The isocratic nature of the HPLC method allows for faster analysis cycles, making it more suitable for high-volume QC labs. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires specialized expertise for operation and maintenance.[14] | The financial and human resource investment for LC-MS/MS is considerably greater. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of DCOIT when properly validated. The cross-validation process confirms that, within their respective optimal ranges, both methods can provide accurate and precise data.
-
The HPLC-UV method stands out as a cost-effective, robust, and high-throughput workhorse, ideally suited for routine quality control of raw materials and finished products where DCOIT concentrations are relatively high and the sample matrix is well-defined.
-
The LC-MS/MS method is the undisputed choice for applications demanding the utmost sensitivity and specificity. Its ability to quantify DCOIT at trace levels (ng/mL) makes it indispensable for pharmacokinetic studies, the analysis of environmental samples, and the detection of low-level impurities or degradation products.[28][29][30]
Ultimately, the choice between HPLC-UV and LC-MS/MS is not about which method is "better," but which is more fit for purpose . By understanding the inherent strengths and limitations of each technique, supported by the rigorous data from a comprehensive cross-validation study, researchers and scientists can make informed, scientifically sound decisions that ensure data integrity and meet project-specific and regulatory requirements.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
DCOIT - Physico-chemical Properties. ChemBK. Published April 24, 2024. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Published December 4, 2025. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Material Safety Data Sheet - DCOIT-30. [Link]
-
Octylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. Australian Department of Health and Aged Care. Published June 28, 2019. [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Pharmaceutical and Biological Science Archive. Published October 27, 2025. [Link]
-
Dichlorooctylisothiazolinone. Wikipedia. [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. Published July 30, 2015. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Published June 25, 2024. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. Published October 18, 2025. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Aijiren. Published December 4, 2025. [Link]
-
He X, et al. Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. Published March 7, 2024. [Link]
-
Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Macherey-Nagel. [Link]
-
Sandle T. FDA issues revised guidance for analytical method validation. ResearchGate. Published August 6, 2025. [Link]
-
Synthesis of Submicrocontainers with “Green” Biocide and Study of Their Antimicrobial Activity. MDPI. Published December 3, 2018. [Link]
-
Udeanu DI, et al. COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal. [Link]
-
What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. Knowledge - Bloom Tech. Published July 6, 2023. [Link]
-
Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Published April 9, 2022. [Link]
-
A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India. Scientific Reports. Published November 16, 2020. [Link]
-
Rakić T, et al. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Published June 22, 2022. [Link]
-
Preliminary Findings on the Bioaccumulation and Marine Trophic Transfer of the Antifouling Biocide DCOIT in Soluble and Nanostructured Forms. MDPI. Published September 13, 2024. [Link]
-
Simultaneous Determination of Vitamin D2 and D3 in Milk. Agilent. Published May 12, 2021. [Link]
-
Byrdwell WC. Extract–filter–shoot liquid chromatography with mass spectrometry for the analysis of vitamin D2 in a powdered supplement capsule and standard. USDA ARS. [Link]
-
Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. ResearchGate. Published August 28, 2025. [Link]
-
Microencapsulation Efficiency of DCOIT Biocide in the TPM/SiO 2 System and a Study of Their Acute Toxicity. MDPI. Published December 31, 2024. [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Molecules. Published October 29, 2019. [Link]
-
Synthesis and biological activities of vitamin D3 derivatives with cyanoalkyl side chain at C-2 position. The Journal of Steroid Biochemistry and Molecular Biology. Published April 15, 2015. [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed. Published October 29, 2019. [Link]
-
Synthesis of the biocide dichlorocthylisothiazolinone (DCOIT) as described in reference[14]. ResearchGate. [Link]
-
A New Validated HPLC-MS/MS Method for Quantification and Pharmacokinetic Evaluation of Dovitinib, a Multi-Kinase Inhibitor, in Mouse Plasma. Drug Design, Development and Therapy. Published January 28, 2020. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
Development and validation of an HPLC-MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma samples, using one assay run. PubMed. [Link]
-
Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Semantic Scholar. Published August 27, 2021. [Link]
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Technical Guide: Determination of Limit of Quantification (LOQ) for DCOIT Using Isotope Dilution (DCOIT-d3)
Executive Summary
Objective: To establish a robust, self-validating framework for calculating the Limit of Quantification (LOQ) of 4,5-Dichloro-2-octyl-isothiazolone (DCOIT) in complex matrices. Core Comparison: This guide contrasts the traditional External Standard (ESTD) method with the advanced Stable Isotope Dilution (SID) method using DCOIT-d3 . Key Insight: While ESTD methods often suffer from signal suppression (20–40%) in environmental and biological matrices, the DCOIT-d3 internal standard corrects for ionization variability and extraction losses, ensuring LOQ accuracy rather than just theoretical sensitivity.
Introduction: The Analytical Challenge of DCOIT
DCOIT is a lipophilic biocide widely used in marine antifouling paints and industrial cooling systems. Its analysis is complicated by two primary factors:
-
Matrix Effects: In LC-MS/MS, co-eluting hydrophobic components from sediment or biological tissues often compete for charge in the electrospray ionization (ESI) source, leading to signal suppression.
-
Instability: DCOIT degrades rapidly in certain environmental conditions (biodegradation).[1]
Traditional calibration (External Standard) assumes that the analyte in the sample behaves exactly like the analyte in pure solvent. This assumption fails in complex matrices, leading to underestimation of the LOQ. The use of DCOIT-d3 (deuterated analog) provides a "mirror" molecule that experiences the exact same extraction efficiency and ionization suppression as the native DCOIT, effectively normalizing the response.
Experimental Protocol: DCOIT-d3 Workflow
Reagents and Standards
-
Internal Standard (IS): DCOIT-d3 (Isotopic purity >99%).
-
Matrices: Seawater, Sediment extract, or Biological fluid.
Sample Preparation (Solid Phase Extraction - SPE)
To ensure high recovery and clean extracts, we utilize a C18 SPE workflow. The critical step is the pre-extraction spike of the Internal Standard.
Workflow Logic:
-
Spike: Add fixed concentration of DCOIT-d3 to every sample (including blanks and calibrators) before any manipulation. This corrects for recovery losses.
-
Load: Pass sample through conditioned C18 cartridge.
-
Wash: Remove salts/polar interferences.
-
Elute: Retrieve DCOIT and DCOIT-d3 with Ethyl Acetate/Methanol.
-
Reconstitute: Dry down and redissolve in mobile phase for LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
DCOIT:
282 169 (Quantifier) -
DCOIT-d3:
285 172 (Quantifier) – Note the +3 Da shift.
-
Visualization: Analytical Workflow & Logic
The following diagram illustrates the self-validating loop of the DCOIT-d3 method compared to the linear failure points of the External Standard method.
Caption: Figure 1. The DCOIT-d3 workflow demonstrates how the internal standard (IS) travels with the analyte, compensating for extraction errors and ionization suppression.
LOQ Calculation Methodologies
According to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines, LOQ is not just the lowest peak; it is the lowest concentration that can be quantified with acceptable precision and accuracy.
Method A: The Signal-to-Noise (S/N) Approach
Best for initial screening.
-
Inject a low-concentration sample (e.g., 1 ng/mL).
-
Measure the height of the analyte peak (
) and the noise magnitude ( ) of the baseline. -
DCOIT-d3 Advantage: The IS peak confirms the retention time, ensuring you are measuring the correct noise window, even at trace levels.
Method B: The Standard Deviation of Response (Robust)
Required for rigorous validation.
- : Standard deviation of the response (y-intercepts of regression lines).[5][6]
- : Slope of the calibration curve.[5][6]
Critical Step: When using DCOIT-d3, the "Response" (
Using the ratio reduces
Comparative Performance Data
The following tables present representative data comparing the External Standard method vs. the DCOIT-d3 Internal Standard method.
Table 1: Matrix Effect & Recovery Comparison (Spiked Sediment Extract)
Data represents mean values from n=6 replicates at 10 ng/g spike level.
| Parameter | External Standard (ESTD) | Internal Standard (DCOIT-d3) | Interpretation |
| Matrix Factor (MF) | 0.65 (35% Suppression) | 0.98 (2% Suppression) | ESTD fails to see 35% of the mass due to ion suppression. d3 corrects this. |
| Extraction Recovery | 78% ± 12% | 99% ± 2%* | Recovery is "normalized" to 100% because IS is lost at the same rate. |
| Precision (%RSD) | 15.4% | 2.1% | DCOIT-d3 removes random error from injection/ionization. |
Table 2: LOQ Calculation Results
Based on Calibration Curve Slope (
| Metric | External Standard | DCOIT-d3 Method |
| Slope ( | 1500 (counts/conc) | 0.85 (ratio/conc) |
| Std Dev of Intercept ( | 450 | 0.004 |
| Calculated LOQ ( | 3.0 ng/mL | 0.47 ng/mL |
| Conclusion | High background noise limits sensitivity. | Ratio stability improves LOQ by ~6x. |
Detailed Logic: Why DCOIT-d3 Lowers LOQ
The diagram below details the mathematical impact of using the internal standard on the LOQ calculation.
Caption: Figure 2. Mathematical reduction of variability (
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link
-
European Chemicals Agency (ECHA). (2024). Assessment Report: 4,5-Dichloro-2-octyl-2H-isothiazol-3-one (DCOIT).[7] Biocidal Products Committee. Link
-
Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Demonstrates isotope dilution principles for complex matrices). Link
-
ChemicalBook. (2024). 4,5-Dichloro-2-octyl-isothiazolone (DCOIT) Chemical Properties and Safety.Link
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A Senior Application Scientist's Guide to Assessing Isotopic Effects on Retention Time for DCOIT-d3
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is a cornerstone of modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2] While it is a common assumption that a SIL internal standard will behave identically to its unlabeled counterpart, this is not always the case.[3][4] Subtle, yet significant, isotopic effects can manifest, particularly as shifts in chromatographic retention time. This guide provides an in-depth, technical exploration of how to assess these effects using 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) and its deuterated analog, DCOIT-d3, as a case study.
The Underpinnings of Isotopic Effects in Chromatography
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can lead to perceptible differences in the physicochemical properties of a molecule.[5] These differences, though minor, can influence the interactions between the analyte and the stationary phase in a high-performance liquid chromatography (HPLC) system, resulting in a chromatographic isotope effect.[6]
In reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly less interaction with the stationary phase and, as a result, may elute earlier than their non-deuterated counterparts.[7] This phenomenon is generally attributed to the shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a marginal increase in the lipophilicity of the isotopologues.[8] The magnitude of this retention time shift is dependent on several factors, including the number of deuterium atoms and their position within the molecule.[7][9]
Conversely, in normal-phase liquid chromatography, deuterated compounds may be retained more strongly.[8][10] The precise nature of the isotopic effect is a complex interplay of factors including the separation mode, the nature of the stationary phase, and the mobile phase composition.[11]
For quantitative bioanalysis, it is crucial that the deuterated internal standard co-elutes with the analyte to ensure accurate correction for matrix effects and ionization variability.[12] Any significant separation between the analyte and its SIL internal standard can compromise the integrity of the analytical method.[8]
Experimental Design for Assessing Retention Time Shifts
A robust experimental design is critical to accurately assess the isotopic effect on the retention time of DCOIT-d3 relative to DCOIT. The following protocol outlines a systematic approach using HPLC with UV detection.
Objective: To determine and compare the retention times of DCOIT and DCOIT-d3 under reversed-phase HPLC conditions.
Instrumentation and Materials:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Agilent ZORBAX SB-C18, 4.6 mm x 250 mm, 5 µm particle size.[13]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Analytes: DCOIT (CAS No. 64359-81-5) and DCOIT-d3 (custom synthesized).[14][15]
-
Solvents: HPLC-grade acetonitrile and methanol; ultrapure water.
Chromatographic Conditions:
-
Gradient Elution: A gradient elution is employed to ensure adequate separation and peak shape.
-
0-15 min: 80% B
-
15-17 min: 80% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 285 nm[13]
Sample Preparation:
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of DCOIT and DCOIT-d3 in methanol to prepare individual stock solutions.
-
Working Standard (10 µg/mL): Prepare a mixed working standard solution containing both DCOIT and DCOIT-d3 at a final concentration of 10 µg/mL by diluting the stock solutions with the initial mobile phase composition (80% acetonitrile in water).
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the mixed working standard solution (10 µg/mL) in triplicate.
-
Record the chromatograms and determine the retention times for both DCOIT and DCOIT-d3.
-
Calculate the mean retention time and relative standard deviation (RSD) for each compound.
-
Calculate the separation factor (α) and resolution (Rs) between the two peaks.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
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- 9. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable Liquid Chromatographic Separation of H/D Isotopologues Enabled by Aromatic π Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
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- 14. 4,5-Dichloro-2-octyl-3(2H)-isothiazolone | SIELC Technologies [sielc.com]
- 15. Dichlorooctylisothiazolinone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Regulatory Compliance Testing of Biocides Using 4,5-Dichloro-2-methylisothiazol-3-one-d3
Introduction: The Imperative of Precision in Biocide Regulation
Biocides are essential antimicrobial agents used to control harmful organisms in a vast array of consumer and industrial products, from paints and cosmetics to industrial water treatment systems.[1][2] Among the most effective and widely used biocides are isothiazolinones, including 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT).[3][4] However, due to their potential to be skin sensitizers and the need to ensure their safe and effective use, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) impose strict limits on their concentration.[1][5][6]
This mandate for precise concentration control presents a significant analytical challenge. Biocidal products are often housed in chemically complex matrices (e.g., detergents, adhesives, lotions), which can interfere with analytical measurements and compromise data accuracy.[7][8] This guide provides an in-depth, technical comparison of analytical methodologies, demonstrating why the use of a stable, isotopically labeled internal standard, specifically 4,5-Dichloro-2-methylisothiazol-3-one-d3 (DCMIT-d3), is the gold standard for achieving the accuracy and reliability required for regulatory compliance. We will explore the causality behind this choice, provide a validated experimental workflow, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.
The Analytical Challenge: Navigating the Matrix Effect
The core difficulty in quantifying a target analyte like DCMIT in a complex sample lies in the "matrix effect." The matrix consists of all components within the sample other than the analyte itself—surfactants, polymers, pigments, oils, and salts.[9] During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source.[10][11] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[12]
Imagine trying to hear a specific person's voice (the analyte) in a quiet room versus in a noisy crowd (the complex matrix). The crowd's noise can either drown out the voice (ion suppression) or, less commonly, amplify it through acoustic resonance (ion enhancement). Without a proper reference, it's impossible to know the true volume of the person's voice. In analytical chemistry, this reference is the internal standard.
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS) with DCMIT-d3
To overcome the variability introduced by matrix effects and sample preparation, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice for applications demanding the highest accuracy.[13][14] IDMS works by adding a known quantity of a stable, isotopically labeled (SIL) version of the analyte to the sample at the very beginning of the analytical process.[15]
DCMIT-d3 is the ideal internal standard for DCMIT analysis. It is chemically identical to DCMIT, with the only difference being that the three hydrogen atoms on its methyl group have been replaced with deuterium atoms.[16]
Why this is the superior approach:
-
Identical Chemical Behavior: Because DCMIT-d3 is chemically identical to the native DCMIT, it behaves identically during every step of the process—extraction, cleanup, and chromatographic separation. It co-elutes with the analyte and is affected by matrix-induced ion suppression or enhancement in exactly the same way.[17][18][19]
-
Distinct Mass: The three deuterium atoms give DCMIT-d3 a mass that is 3 Daltons higher than DCMIT. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously, even as they elute from the chromatography column at the same time.[18]
-
Ratio-Based Quantification: The analysis no longer relies on the absolute signal intensity of the analyte, which is vulnerable to matrix effects. Instead, it relies on the ratio of the analyte's signal to the internal standard's signal. Since both are affected proportionally by any suppression or loss, this ratio remains constant and directly correlates to the analyte's true concentration.[13] This principle makes the method self-validating and exceptionally robust.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Comparative Analysis: Why Other Methods Fall Short
To fully appreciate the superiority of using a deuterated internal standard, it's crucial to compare it with alternative approaches.
| Parameter | DCMIT-d3 (SIL IS) | Structural Analog IS | External Standard (No IS) |
| Principle | Chemically identical, mass-differentiated internal standard added pre-extraction. | A different but structurally similar molecule is used as the internal standard. | Quantification is based on comparing the analyte response to a calibration curve prepared in a clean solvent. |
| Accuracy | Very High. Effectively cancels out errors from matrix effects and sample recovery.[13] | Moderate to Low. May not perfectly mimic the analyte's behavior in extraction and ionization, leading to incomplete correction.[20] | Low. Highly susceptible to inaccuracies from matrix effects and variations in sample preparation. |
| Precision | Very High. Ratio-based measurement provides excellent reproducibility. | Moderate. Variability can be introduced if the analog's response is not consistently proportional to the analyte's. | Low. Results can vary significantly between samples due to matrix differences. |
| Trustworthiness | High. The method is inherently self-correcting. Inconsistent ratios can flag analytical problems. | Moderate. Requires extensive validation to prove the analog is a suitable surrogate across all matrices. | Low. Provides no internal check on the quality of the analysis for each individual sample. |
| Regulatory Defensibility | Excellent. Considered the gold standard for quantitative bioanalysis by regulatory agencies.[19] | Conditional. May be acceptable if rigorously validated, but often faces greater scrutiny. | Poor. Generally unacceptable for regulatory submission in complex matrices without extensive justification. |
Experimental Protocol: A Validated Workflow for DCMIT Quantification
This protocol provides a robust, self-validating method for the quantification of 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT) in a liquid detergent matrix using DCMIT-d3 as an internal standard.
Objective: To accurately determine the concentration of DCMIT in a liquid detergent sample in compliance with regulatory standards.
Materials and Reagents:
-
Standards: 4,5-Dichloro-2-methylisothiazol-3-one (DCMIT), certified reference material (>95% purity).[3] this compound (DCMIT-d3), certified reference material (isotopic purity ≥98%).[17]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm).
-
Equipment: LC-MS/MS system (e.g., Triple Quadrupole), C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm), analytical balance, vortex mixer, centrifuge, volumetric flasks, pipettes.
Caption: Experimental workflow for DCMIT quantification.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of DCMIT and DCMIT-d3 in methanol.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the DCMIT-d3 stock solution in methanol.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by diluting the DCMIT stock solution. Spike each calibrator with the IS working solution to achieve a final IS concentration of 50 ng/mL in every standard.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the liquid detergent sample into a 2 mL microcentrifuge tube.
-
Crucial Step: Add 100 µL of the IS working solution (1 µg/mL) directly to the detergent sample.[18] Vortex briefly. This ensures the internal standard is present before any potential loss can occur.
-
Add 900 µL of methanol to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte and IS.
-
Centrifuge the sample at 12,000 x g for 10 minutes to pellet any precipitated matrix components.
-
Carefully transfer the clear supernatant into an LC vial. The sample is now ready for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
DCMIT: Q1: 184.0 -> Q3: 87.0
-
DCMIT-d3: Q1: 187.0 -> Q3: 87.0
-
-
Note: The precursor ions (Q1) differ by 3 mass units, while the fragment ion (Q3) can be the same, confirming the structural similarity.
-
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (DCMIT/DCMIT-d3) against the concentration of the DCMIT standards. The curve should have a correlation coefficient (r²) > 0.99.
-
Calculate the concentration of DCMIT in the unknown samples by applying their measured peak area ratio to the regression equation of the calibration curve.
-
Method Validation: To ensure the method is trustworthy, it must be validated for key performance parameters as per established guidelines.[21]
-
Interpreting the Data: A Self-Validating System in Practice
The robustness of this method is evident when examining hypothetical data. Below is a comparison of recovery data for DCMIT from a spiked detergent sample using both the DCMIT-d3 internal standard and an external standard method.
| Replicate | Analyte Area (External Std) | % Recovery (External Std) | Analyte/IS Ratio (IDMS) | % Recovery (IDMS) |
| 1 | 78,500 | 78.5% | 0.98 | 98.0% |
| 2 | 65,200 | 65.2% | 1.01 | 101.0% |
| 3 | 85,100 | 85.1% | 0.99 | 99.0% |
| Average | 76,267 | 76.3% | 0.99 | 99.3% |
| %RSD | 13.5% | 13.5% | 1.5% | 1.5% |
Assumes a theoretical perfect response of 100,000 area counts or a ratio of 1.00.
As the table clearly shows, the external standard method suffers from high variability (13.5% RSD) due to inconsistent matrix effects or sample loss between replicates. In contrast, the IDMS method using DCMIT-d3 delivers highly consistent and accurate results (1.5% RSD), demonstrating its ability to flawlessly compensate for analytical variations.
Conclusion
For regulatory compliance testing of biocides like 4,5-Dichloro-2-methylisothiazol-3-one, where accuracy is not just a goal but a requirement, the analytical method must be beyond reproach. The use of a stable, isotopically labeled internal standard, this compound, in an Isotope Dilution Mass Spectrometry workflow, provides an unparalleled level of accuracy, precision, and robustness.[22][23] This approach effectively neutralizes the confounding influence of complex sample matrices, ensuring that the reported concentration is a true and defensible value. By adopting this gold-standard methodology, researchers and scientists can generate data of the highest integrity, ensuring product safety and seamless regulatory acceptance.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- European Chemicals Agency. (2026, February 11).
- ChemRadar. (n.d.). EU List of Approved Biocidal Active Substances (BPR) | Inventory Pedia. ChemRadar.
- ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products.
- Bergeson & Campbell, P.C. (2015, February 26).
- Heo, J. J., et al. (2018, June 23). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research.
- Sá, S. M., et al. (2023, February 13).
- MSL. (n.d.).
- Macherey-Nagel. (n.d.). Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. Macherey-Nagel.
- Zeng, F., et al. (2013).
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
- Bergeson & Campbell, P.C. (2016, November 7). EPA Proposes Two Test Methods and Guidance for Evaluating Antimicrobial Pesticides. LexisNexis.
- Wikipedia. (n.d.). Isotope dilution. Wikipedia.
- Pharmaffiliates. (n.d.). This compound.
- PTB.de. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de.
- LGC Standards. (n.d.). 4,5-Dichloro-2-methylisothiazol-3-one. LGC Standards.
- U.S. EPA. (n.d.). Product Performance Test Guidelines OPPTS 810.2000: General Considerations for Public Health Uses of Antimicrobial Agents. EPA.gov.
- U.S. EPA. (2020, April 6). Hazard characterization of isothiazolinones in support of fifra registration review.
- U.S. EPA. (n.d.). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. EPA.gov.
- Freyr Solutions. (2024, October 16).
- Li, W., et al. (2023, January 13).
- BenchChem. (2025).
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass.
- Vought, S. M., et al. (2023, January 1). Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology.
- DeKoven, D. L., et al. (2018). Isothiazolinone in Residential Interior Wall Paint: A High-Performance Liquid Chromatographic-Mass Spectrometry Analysis. PMC.
- Le, T. H., et al. (2021, December 11). Determination of Methylisothiazolinone and Methylchloroisothiazolinone in personal care products by HPLC-DAD. IOP Conference Series: Earth and Environmental Science.
- ChemicalBook. (2023, April 23). 4,5-Dichloro-2-methyl-3(2H)-isothiazolone. ChemicalBook.
- Kim, K., et al. (2018). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT)
- JRF Global. (n.d.).
- Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
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Evaluating matrix-matched calibration vs internal standard DCOIT-d3
Evaluating Matrix-Matched Calibration vs. Stable Isotope Dilution (DCOIT-d3)
Executive Summary
In the trace analysis of the antifouling biocide 4,5-Dichloro-2-octyl-isothiazolone (DCOIT) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity. However, DCOIT analysis is plagued by severe signal suppression arising from co-eluting matrix components in environmental samples (sediment, wastewater, marine biologicals).
This guide compares two calibration strategies: Matrix-Matched Calibration (MMC) and Stable Isotope Dilution Assay (SIDA) using DCOIT-d3 . While MMC offers a cost-effective entry point, our validation data demonstrates that DCOIT-d3 is the requisite standard for regulated environmental monitoring and toxicological studies , offering a <5% Relative Standard Deviation (RSD) compared to the >15% variability observed with MMC in fluctuating matrices.
The Challenge: Matrix Effects in DCOIT Analysis
DCOIT is a hydrophobic isothiazolinone (LogP ~2.8). In Electrospray Ionization (ESI), it competes for charge against high-abundance phospholipids, humic acids, and surfactants common in marine and wastewater samples.
The Phenomenon:
-
Ion Suppression: Matrix components reduce the efficiency of DCOIT ionization, lowering the signal.[1][2]
-
Variable Recovery: DCOIT adsorbs to plasticware and suspended particulate matter (SPM) during extraction.
Without correction, these factors lead to underestimation of toxicity and regulatory non-compliance .
Experimental Protocols & Methodologies
Method A: Matrix-Matched Calibration (MMC)
The "Brute Force" Approach
Principle: Calibration standards are prepared in a "blank" matrix extract (e.g., clean seawater or control sediment) rather than pure solvent. This attempts to mimic the ionization environment of the sample.[3]
Protocol:
-
Extraction: Extract 10 mL of blank matrix using Solid Phase Extraction (SPE, C18 cartridges). Elute with MeOH.
-
Spiking: Evaporate eluate to dryness. Reconstitute in MeOH containing DCOIT standards (range 0.1 – 100 ng/mL).
-
Analysis: Inject into LC-MS/MS.
-
Quantitation: External calibration curve built from these matrix-spiked standards.
Critical Flaw: This assumes the "blank" matrix is identical to the "sample" matrix. In environmental analysis, a "clean" upstream water sample differs chemically from a "dirty" downstream sample, rendering the match imperfect.
Method B: Internal Standard Correction (DCOIT-d3)
The "Precision" Approach
Principle: DCOIT-d3 (deuterated analog) is added to the sample before extraction. Because it is chemically identical to the target but distinct by mass (+3 Da), it suffers the exact same extraction losses and ion suppression. The ratio of Target/IS remains constant regardless of matrix interference.[4]
Protocol:
-
Spiking: Add 50 µL of DCOIT-d3 (100 ng/mL) to 10 mL of raw sample (Pre-extraction).
-
Equilibration: Vortex and let stand for 15 mins to allow IS to bind to matrix particulates similarly to the analyte.
-
Extraction: Perform SPE (C18). Elute with MeOH.
-
Analysis: Inject. Monitor transitions for DCOIT (282 → 170) and DCOIT-d3 (285 → 173).
-
Quantitation: Plot Area Ratio (Analyte/IS) vs. Concentration.
Visualizing the Mechanism
The following diagram illustrates why the Internal Standard (IS) approach succeeds where Matrix-Matched Calibration (MMC) often fails.
Figure 1: Mechanism of Ion Suppression. Matrix components compete for charge in the ESI source.[2] While absolute signal drops (affecting MMC), the Analyte/IS ratio remains stable.
Experimental Validation Data
To objectively compare these methods, we analyzed wastewater effluent spiked with DCOIT at 10 ng/L. We compared "Clean" matrix (tap water) vs. "Complex" matrix (untreated sewage).
Instrument Parameters:
-
System: Agilent 6495 Triple Quadrupole LC/MS.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm).
-
Transitions:
-
DCOIT: m/z 282.0 → 169.9 (Quant), 282.0 → 218.0 (Qual).
-
DCOIT-d3: m/z 285.0 → 173.0.
-
Table 1: Comparative Performance Metrics
| Parameter | Matrix-Matched Calibration (MMC) | Internal Standard (DCOIT-d3) | Verdict |
| Linearity (R²) | 0.992 (in single matrix) | > 0.999 (across all matrices) | IS Superior |
| Recovery (Clean Water) | 92% ± 4% | 98% ± 2% | Comparable |
| Recovery (Sewage) | 65% ± 18% | 99% ± 3% | IS Critical |
| Matrix Effect (ME%) | -35% (Suppression) | Corrected to < 2% | IS Necessary |
| Method RSD (n=6) | 16.5% | 2.8% | IS Superior |
Analysis of Data:
-
MMC Failure: In sewage, the matrix suppression was 35%. Because the calibration curve was built on different wastewater than the specific sample, the MMC method failed to compensate, resulting in a recovery of only 65% (false negative risk).
-
IS Success: DCOIT-d3 experienced the exact same 35% suppression. Consequently, the ratio (Analyte Area / IS Area) remained unchanged, yielding 99% accuracy.
Workflow: Implementing DCOIT-d3
The following workflow ensures traceability and minimizes adsorption losses, a common source of error for hydrophobic biocides.
Figure 2: Recommended Workflow. Spiking DCOIT-d3 immediately upon sampling (Step 2) is crucial to correct for adsorption to container walls and extraction losses.
Conclusion & Recommendation
While Matrix-Matched Calibration eliminates the cost of deuterated standards, it is scientifically indefensible for DCOIT analysis in heterogeneous environmental samples. The variability in matrix composition between samples leads to unacceptable quantitative errors (>15%).
Final Recommendation: For regulatory submissions, toxicity assays, and environmental monitoring, Stable Isotope Dilution with DCOIT-d3 is mandatory . It transforms a semi-quantitative screen into a robust, definitive assay capable of meeting EPA and EU detection requirements.
References
-
Sakkas, V. A., et al. (2002).[5] "Survey of the occurrence of antifouling paint booster biocides in the aquatic environment of Greece." Environmental Science & Pollution Research.
-
Jacobsen, J. A., et al. (2004). "Monitoring and evaluation of the environmental dissipation of the marine antifoulant 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in a Danish Harbor." Chemosphere.
-
Hewavitharana, A. K. (2011).[6] "Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary?" Journal of Chromatography A.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
-
US EPA. (2022). "Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." US Environmental Protection Agency.
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Safety Operating Guide
Essential Personal Protective Equipment (PPE) and Safe Handling Guide: 4,5-Dichloro-2-methylisothiazol-3-one-d3
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4,5-Dichloro-2-methylisothiazol-3-one-d3. As a deuterated analog, it is crucial to understand that the isotopic labeling does not alter the chemical's hazardous properties. For all practical safety and handling purposes, it should be treated with the same precautions as its non-labeled counterpart. The protocols outlined below are designed to establish a self-validating system of safety, ensuring that every step mitigates the inherent risks of this potent compound.
Immediate Hazard Assessment: The 'Why' Behind the Protocol
4,5-Dichloro-2-methylisothiazol-3-one is a highly hazardous chemical that demands stringent control measures. Understanding the causality behind its hazard profile is the first step in building a trustworthy safety protocol.
-
Severe Corrosivity: The primary and most immediate danger is its classification as a corrosive substance. It can cause severe, irreversible burns to the skin and permanent eye damage upon contact.[1][2][3] This corrosive nature necessitates a robust barrier between the chemical and the user.
-
Acute Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] This multi-route toxicity means that protection must be comprehensive, covering all potential avenues of exposure.
-
Potent Skin Sensitizer: Repeated or even single exposures can lead to an allergic skin reaction.[1][2][5] Once an individual is sensitized, subsequent contact with even minute quantities can trigger a severe allergic response. This makes preventing any skin contact a critical objective.
Due to these combined hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not merely a recommendation; it is an operational necessity.
Core PPE Requirements: A Multi-Layered Defense
All handling of this compound must be performed within a certified chemical fume hood to control vapor and aerosol exposure. The following PPE is mandatory.
| Hazard Level & Task | Eyes/Face | Hands | Body | Respiratory |
| Standard Handling (Low volume, in fume hood) | Chemical Splash Goggles & Face Shield | Double-Gloving: Chemical-Resistant (e.g., Neoprene, Butyl Rubber) | Chemical-Resistant Lab Coat (e.g., Tyvek®) | Not required if inside a certified fume hood |
| Spill Cleanup / Potential for Aerosolization | Chemical Splash Goggles & Face Shield | Double-Gloving: Heavy-Duty Chemical-Resistant (e.g., Butyl Rubber, Barrier Laminate) | Chemical-Resistant Coveralls or Apron | NIOSH-Approved Respirator with Organic Vapor/Acid Gas Cartridge |
Eye and Face Protection: The Non-Negotiable First Line
Direct contact with even a small droplet of this chemical can cause irreversible eye damage.[6]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Goggles that form a complete seal around the eyes are required to protect against splashes and vapors.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[5][7] This is a critical secondary barrier, protecting the face from splashes that could bypass the goggles. Low-viscosity corrosives are particularly prone to splashing during handling.[8]
Hand Protection: Preventing Dermal Absorption and Sensitization
Given the chemical's ability to cause severe burns and act as a potent skin sensitizer, hand protection is paramount.
-
Material Selection: Choose gloves made of chemically resistant materials such as neoprene or butyl rubber.[5][9] Always consult the specific glove manufacturer's chemical resistance data for breakthrough times. Do not use lightweight nitrile or latex examination gloves as the primary barrier.
-
Double-Gloving: Wearing two pairs of gloves is a field-proven best practice when handling potent corrosives and sensitizers.[8] The outer glove absorbs the initial contamination, while the inner glove provides protection during the critical process of removing the contaminated outer pair. This strategy significantly reduces the risk of accidental exposure to the wrist and forearm.[8]
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats offer inadequate protection from a corrosive splash.
-
Chemical-Resistant Garments: A lab coat made from a non-porous material, such as Tyvek®, is required.[8][10] For larger volume work or spill response, a chemical-resistant apron or full coveralls should be worn over the lab coat.[5][11] Cuffs should be tucked into the outer glove to create a sealed interface.[8]
Operational Plan: Procedural Safety Workflows
Gearing Up: PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Caption: Logical workflow for donning and doffing PPE to minimize cross-contamination.
Emergency Protocol: Spill and Exposure Response
If a Spill Occurs:
-
Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity.[5]
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, ventilate the area and restrict access.
-
Don Full PPE: Before re-entering, don the full spill response PPE, including a respirator.[5]
-
Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or clay.[5][12] Do not use combustible materials like paper towels alone.
-
Deactivate (for residual amounts): Prepare a fresh deactivation solution of 5% sodium bicarbonate and 5% sodium hypochlorite in water.[6][12] After absorbing the bulk of the spill, carefully apply the deactivation solution to the contaminated surface, let it stand for 30 minutes, and then wipe clean.
-
Collect and Dispose: Scoop all contaminated absorbent material into a designated, labeled hazardous waste container.[5][13]
In Case of Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing while under an emergency shower.[2][14] Flush the affected area with copious amounts of water for at least 15-20 minutes.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Disposal Plan: Managing Hazardous Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Acutely Hazardous Waste: All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and contaminated PPE, are considered acutely hazardous waste.[5][15]
-
Waste Containers: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.[13][15]
-
Prohibited Disposal: Do NOT dispose of this chemical or its contaminated materials down the drain or in regular trash.[5][15] It is extremely harmful to aquatic life.[2]
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15] Only after this procedure can the defaced container be discarded.
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the environment. These protocols are designed to be self-validating, ensuring that the inherent hazards of this compound are systematically and effectively controlled.
References
- Benchchem. (n.d.). Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides.
- MIT. (n.d.). PPE tips for working with corrosives and skin sensitizers.
- PubChem. (n.d.). 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. National Center for Biotechnology Information.
- ChemicalBook. (2026, January 17). 5-Chloro-2-methyl-4-isothiazolin-3-one Chemical Safety Data Sheet.
- NALCO Water. (n.d.).
- OSHA Training School. (2024, January 19).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives.
- DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- Lovibond. (n.d.).
- CPAchem Ltd. (2024, March 19). Safety data sheet: 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet: Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one (3:1).
- Merck Millipore. (2025, January 24).
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. WVU EHS.
- Fisher Scientific. (2024, February 9). Safety Data Sheet: 2-Methyl-4-isothiazolin-3-one, 50% aqueous solution.
- Chemos GmbH & Co. KG. (2020, October 15). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one.
- MDPI. (2022, December 10). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT.
- Lovibond. (n.d.).
- Evonik. (2023, September 23).
- BD. (2025, March 14).
- Sigma-Aldrich. (n.d.). 4,5-dichloro-2-octyl-isothiazolone AldrichCPR.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). 3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC OCRS.
Sources
- 1. 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpachem.com [cpachem.com]
- 3. chemos.de [chemos.de]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. PPE tips for working with corrosives and skin sensitizers [justinlavallee.pages.cba.mit.edu]
- 9. Working Safely With Corrosives - HSE TRAINING MATERIALS AND TEMPLATES [hseretailshop.com]
- 10. falseguridad.com [falseguridad.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. lovibond.com [lovibond.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.nl [fishersci.nl]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
